(A-C-B) human proinsulin
Beschreibung
Eigenschaften
CAS-Nummer |
147953-50-2 |
|---|---|
Molekularformel |
C45H67N11O10 |
Synonyme |
(A-C-B) human proinsulin |
Herkunft des Produkts |
United States |
I. Molecular Architecture and Biosynthesis of a C B Human Proinsulin
Preproinsulin: Gene, mRNA, and Initial Translation
The journey from the genetic blueprint to the functional protein is a tightly regulated process involving gene transcription, mRNA processing, and translation.
The human INS gene is located on chromosome 11 and contains the necessary information to produce insulin (B600854). wikipedia.orgpnas.org Its expression is almost exclusively restricted to the β-cells of the pancreas and is intricately controlled by a host of regulatory elements and proteins. pnas.orgnih.gov
The expression of the INS gene is governed by specific DNA sequences, known as cis-acting elements, located in the promoter region, which is a stretch of about 400 base pairs upstream of the transcription start site. medscape.comdiabetesjournals.orgnih.gov These elements act as binding sites for transcription factors that control the rate of gene transcription. diabetesjournals.orgnih.gov
Key cis-acting elements in the human insulin promoter include: diabetesjournals.orgresearchgate.netresearchgate.net
A-boxes: These are highly conserved elements that bind to homeodomain proteins, most notably PDX-1. medscape.comdiabetesjournals.org
E-boxes: These elements are crucial for the binding of basic helix-loop-helix (bHLH) transcription factors like BETA2/NeuroD1. oup.com
C-elements: The C1 element, in particular, is a binding site for the transcription factor MafA. medscape.com
Cyclic AMP Response Element (CRE): This element is involved in the cAMP-associated regulation of insulin gene expression. medscape.comdiabetesjournals.org
Z-box, G1-box, and Enhancer Core: These are additional regulatory sequences that contribute to the fine-tuning of insulin gene transcription. researchgate.netresearchgate.net
| Cis-acting Element | Bound Transcription Factor(s) | Function |
|---|---|---|
| A-boxes | PDX-1 | Potent stimulator of insulin gene transcription. diabetesjournals.org |
| E-boxes | BETA2/NeuroD1, E47 | Essential for β-cell-specific expression. oup.com |
| C1-element | MafA | Crucial for glucose-responsive transcription. medscape.com |
| CRE | CREB | Mediates cAMP-associated regulation. medscape.comdiabetesjournals.org |
A number of transcription factors, some of which are specific to β-cells, work in concert to regulate INS gene transcription. nih.govresearchgate.net These proteins bind to the cis-acting elements in the promoter and can either enhance or suppress gene expression. nih.gov
Major Transcriptional Activators of the INS Gene:
PDX-1 (Pancreatic and Duodenal Homeobox 1): A critical factor for pancreas development and β-cell function, PDX-1 binds to the A-box elements and is a powerful activator of insulin gene transcription. oup.comoup.com Glucose stimulates the nuclear translocation and DNA binding of PDX-1. diabetesjournals.org
MafA: This transcription factor binds to the C1 element and plays a vital role in glucose-stimulated insulin gene transcription. medscape.comnih.gov MafA is considered a dedicated activator of the insulin gene. nih.govbioscientifica.com
PAX6 (Paired Box 6): This transcription factor is involved in the development of islet cells and contributes to the regulation of insulin gene expression. researchgate.netnih.gov
NeuroD1 (Neuronal Differentiation 1), also known as BETA2: As a bHLH transcription factor, NeuroD1 binds to the E-box elements and is essential for islet cell development and the activation of the insulin gene. researchgate.netnih.gov
The coordinated action and relative concentrations of these activators lead to a unique synergistic effect on insulin gene transcription. nih.gov
| Transcriptional Activator | Binding Site | Key Roles |
|---|---|---|
| PDX-1 | A-boxes | Pancreas development, β-cell function, potent transcriptional activation. oup.comoup.com |
| MafA | C1-element | Glucose-stimulated transcription, dedicated insulin gene activator. medscape.comnih.govbioscientifica.com |
| PAX6 | - | Islet cell development, insulin gene regulation. researchgate.netnih.gov |
| NeuroD1/BETA2 | E-boxes | Islet cell development, insulin gene activation. researchgate.netnih.gov |
The expression of the proinsulin gene is not limited to the adult pancreas but is also observed during early embryonic development, even before the formation of the pancreas. nih.govfrontiersin.org Studies in chick embryos have shown that proinsulin mRNA is expressed during gastrulation and neurulation. nih.govfrontiersin.org This early expression is tightly controlled, and the resulting proinsulin protein is thought to act as a crucial signaling factor in development. nih.govfrontiersin.org
Interestingly, the regulation of proinsulin gene expression during these early stages differs significantly from that in the postnatal period. nih.gov For instance, glucose does not appear to influence proinsulin mRNA levels in prepancreatic embryonic stages. nih.gov
Once the INS gene is transcribed into pre-mRNA, it undergoes several processing steps before it can be translated into a protein.
The human INS gene contains two introns that are typically removed from the pre-mRNA in a process called splicing to generate the mature mRNA. pnas.orgbohrium.com However, alternative splicing can occur, leading to different mRNA variants. oup.comwikipedia.org
One such variant, found in human pancreatic islets, retains the first 26 base pairs of intron 1. oup.com This splice variant (SPV) has been shown to be translated more efficiently than the native mRNA, suggesting a novel mechanism for regulating insulin production. oup.com The expression of this SPV is also regulated by glucose levels. oup.com
The 5' untranslated region (UTR) of the mRNA, the sequence before the start codon, plays a significant role in controlling the efficiency of translation. nih.govnih.govbiorxiv.org It can form secondary structures that influence ribosome binding and the initiation of protein synthesis. nih.gov In the case of the proinsulin SPV, the retention of the intronic sequence alters the predicted secondary structure of the 5' UTR, which may explain its enhanced translation. oup.com Furthermore, specific proteins can bind to the 5' UTR to regulate translation in response to glucose. nih.govnih.gov
In early embryonic development, a different proinsulin mRNA variant is generated by the retention of the entire first intron in the 5' UTR. nih.govnih.gov This intron retention almost completely inhibits the translation of proinsulin, highlighting a mechanism for tightly controlling proinsulin levels during critical developmental stages. nih.govnih.gov This developmentally regulated, unproductive splicing ensures that proinsulin expression is precisely managed according to the specific needs of the developing embryo. nih.gov
Preproinsulin mRNA Splicing and Translational Control
mRNA Stability and RNA Binding Proteins (e.g., PTBP1)
PTBP1 enhances the stability of preproinsulin mRNA by binding to specific pyrimidine-rich sequences located in the 3' untranslated region (3'-UTR) of the mRNA transcript. nih.govfrontiersin.org This interaction shields the mRNA from degradation, thereby increasing its lifespan and allowing for more protein to be synthesized from a single transcript. nih.gov The function of PTBP1 is crucial for upregulating the biosynthesis of components for insulin secretory granules. nih.gov In addition to PTBP1, other RBPs such as TiaR, hnRNP C, hnRNP E, and hnRNP K have also been implicated in binding to the preproinsulin mRNA 3'-UTR, suggesting a complex regulatory network. nih.gov
Knockdown of PTBP1 has been shown to reduce insulin secretion, highlighting its key role in insulin secretory granule biogenesis. nih.govfrontiersin.org PTBP1 may also play a role in stimulating the translation of insulin secretory granule proteins through a cap-independent mechanism by binding to the 5'-UTR of the human preproinsulin mRNA. frontiersin.org
Table 1: RNA-Binding Proteins Involved in Preproinsulin mRNA Regulation
| RNA-Binding Protein | Binding Site on mRNA | Documented Function |
|---|---|---|
| PTBP1 | 3'-UTR (pyrimidine-rich region), potentially 5'-UTR | Increases mRNA stability and protein levels. nih.govfrontiersin.org |
| TiaR | 3'-UTR | Candidate for preproinsulin mRNA binding. nih.gov |
| hnRNP C | 3'-UTR | Candidate for preproinsulin mRNA binding. nih.gov |
| hnRNP E | 3'-UTR | Observed to bind human preproinsulin mRNA. nih.gov |
| hnRNP K | 3'-UTR | Candidate for preproinsulin mRNA binding. nih.gov |
Ribosomal Synthesis and Signal Recognition Particle (SRP) Interactions
The synthesis of preproinsulin occurs on ribosomes, the cellular machinery for protein production. openaccessjournals.com As the nascent polypeptide chain emerges from the ribosome, a critical event for secretory proteins is its recognition by the Signal Recognition Particle (SRP). nih.govresearchgate.netwikipedia.org The SRP is a ribonucleoprotein complex that identifies and binds to the N-terminal signal peptide of the emerging preproinsulin. nih.govwikipedia.org
This interaction is crucial for targeting the entire ribosome-nascent chain complex to the membrane of the endoplasmic reticulum (ER). researchgate.netwikipedia.org The binding of SRP to the signal peptide induces a temporary pause in protein synthesis, known as elongation arrest. researchgate.netnih.govberkeley.edu This pause provides a window of time for the complex to dock with the SRP receptor on the ER membrane, ensuring that the protein is correctly directed for translocation into the ER lumen. researchgate.netwikipedia.org Site-specific photocrosslinking studies have confirmed the direct interaction between the SRP subunit SRP54 and the preproinsulin signal peptide. nih.gov The size of the nascent preproinsulin chain influences the extent of SRP-mediated inhibition of elongation, with precursors as short as 64 amino acids being affected. nih.gov
Endoplasmic Reticulum (ER) Translocation and Signal Peptide Cleavage
Once the ribosome-nascent chain-SRP complex reaches the ER, the process of translocation begins, moving the newly synthesized protein into the ER lumen for further processing.
Co-translational Translocation into the ER Lumen
The targeting of the preproinsulin-ribosome complex to the ER membrane facilitates the co-translational translocation of the nascent polypeptide chain into the ER lumen. nih.govplos.org This process occurs through a protein-conducting channel called the Sec61 translocon. researchgate.netumich.edu The interaction between SRP and its receptor on the ER membrane, a GTP-dependent process, delivers the ribosome-nascent chain complex to the translocon. researchgate.netwikipedia.org
Upon docking, the signal peptide is inserted into the translocon, and protein synthesis resumes, feeding the growing polypeptide chain directly into the ER lumen. researchgate.netwikipedia.org For some proteins, like preproinsulin, whose signal peptides may not be optimal for direct interaction with the Sec61 translocon, an auxiliary complex called the Translocation-Associated Protein (TRAP) complex is required to assist in efficient translocation. umich.edu Deficiencies in TRAP complex subunits can lead to impaired preproinsulin translocation and reduced proinsulin biosynthesis. umich.edu
Signal Peptidase Activity and Generation of Proinsulin
As the preproinsulin molecule enters the ER lumen, its N-terminal signal peptide is cleaved off by an enzyme complex known as signal peptidase. nih.govmdpi.comresearchgate.net This cleavage event is a critical step that converts preproinsulin into proinsulin. openaccessjournals.comnih.gov The removal of the signal peptide is essential for the subsequent correct folding and disulfide bond formation of the proinsulin molecule within the ER. nih.govresearchgate.net The efficiency of this cleavage is vital, as its failure can have pathological consequences. nih.gov
Impact of Signal Peptide Mutations on Translocation and Cleavage
The critical role of the signal peptide in targeting and translocation is underscored by the discovery of several mutations within this sequence that are linked to human diseases, including various forms of diabetes. nih.govfrontiersin.org These mutations can disrupt the intricate process of proinsulin biosynthesis at its earliest stages.
Mutations within the signal peptide can impair its interaction with the SRP, hinder translocation across the ER membrane, or block its cleavage by signal peptidase. mdpi.comnih.gov For instance, some mutations may not affect translocation but specifically impair signal peptide cleavage, preventing the formation of proinsulin. mdpi.com An example is the A24D mutation, which leads to impaired folding and retention of the mutant protein in the ER. mdpi.com Such mutations can have a dominant-negative effect, where the misfolded mutant protein interferes with the processing of normal, wild-type proinsulin, ultimately leading to ER stress and beta-cell dysfunction. nih.govresearchgate.net
Table 2: Examples of Human Preproinsulin Signal Peptide Mutations and Their Consequences
| Mutation | Region of Signal Peptide | Consequence | Associated Condition |
|---|---|---|---|
| A23S | c-region | Impaired signal peptide cleavage. mdpi.com | Neonatal Diabetes Mellitus (NDM). mdpi.com |
| A24D | c-region | Failed signal peptide cleavage, impaired folding, ER retention. mdpi.comnih.gov | Permanent Neonatal Diabetes Mellitus (PNDM). mdpi.com |
| A24V | c-region | Likely inhibits signal peptide cleavage. mdpi.com | PNDM. mdpi.com |
| R6C | n-region | Impaired translocation and cleavage. nih.gov | Maturity Onset Diabetes of the Young (MODY). nih.gov |
Ii. Intracellular Folding and Quality Control of a C B Human Proinsulin
Disulfide Bond Formation and Native Conformation Acquisition
The correct folding of proinsulin is critically dependent on the formation of three specific disulfide bonds that link the A and B chains. These bonds are essential for the structural integrity and subsequent biological activity of the mature insulin (B600854) molecule.
Formation of Essential Disulfide Bonds (B7-A7, B19-A20, A6-A11)
The native conformation of proinsulin is stabilized by three evolutionarily conserved disulfide bonds: two interchain bonds, Cys(B7)-Cys(A7) and Cys(B19)-Cys(A20), and one intrachain bond within the A-chain, Cys(A6)-Cys(A11). nih.govresearchgate.netelifesciences.org The formation of these bonds is a crucial step in the folding process. researchgate.net Healthy pancreatic beta cells are remarkably efficient, capable of synthesizing up to 6000 proinsulin molecules per second, with the majority rapidly folding and forming these essential disulfide linkages. researchgate.netresearchgate.net Studies have shown that the region around the Cys(A6)-Cys(A11) and Cys(B7)-Cys(A7) bonds exhibits some flexibility during the folding of the insulin precursor. nih.gov
Stepwise Folding Intermediates and Critical Linkages
The process of disulfide bond formation is not random but follows a stepwise pathway involving folding intermediates. Research suggests that the Cys(B19)-Cys(A20) bond is a primary determinant of folding and stability, often initiating the disulfide pairing between the B and A chains. nih.gov The formation of the two interchain disulfide bonds, Cys(B7)-Cys(A7) and Cys(B19)-Cys(A20), exhibits cooperativity and together are sufficient to allow the proinsulin molecule to be transported out of the ER. nih.gov However, the folding process can be prone to errors, leading to mispaired disulfide bonds. The three most common mispairings in the ER appear to be Cys(A11)-Cys(A20), Cys(A7)-Cys(A20), and Cys(B19)-Cys(A11), all of which disrupt the critical Cys(B19)-Cys(A20) linkage. nih.gov A significant portion of proinsulin molecules may harbor at least one reactive cysteine thiol, predisposing them to form aberrant disulfide-linked complexes. elifesciences.org
Role of ER Redox Environment in Oxidative Folding
The endoplasmic reticulum provides a unique and highly regulated redox environment that is essential for oxidative protein folding. nih.gov This environment facilitates the formation of disulfide bonds, a process that can be influenced by the metabolic state of the cell. jci.org The ER lumen in pancreatic β-cells can become hyperoxidized under certain conditions, which can impair proinsulin folding and delay its export to the Golgi apparatus. nih.govjci.org This hyperoxidation can lead to an accumulation of misfolded proinsulin. nih.gov Restoring the ER redox homeostasis, for instance by providing reducing agents, can rescue proinsulin export. jci.org The formation of disulfide bonds is catalyzed by protein disulfide isomerases (PDIs) in conjunction with ER oxidoreductin (ERO) enzymes, a process that also generates hydrogen peroxide. researchgate.net This highlights the delicate balance required within the ER to promote correct folding while mitigating oxidative stress.
Molecular Chaperone and Folding Enzyme Interactions
The folding of proinsulin is not a spontaneous event but is actively assisted by a host of molecular chaperones and folding enzymes that constitute the ER's quality control system. These proteins ensure that proinsulin attains its correct conformation and prevent the accumulation of misfolded aggregates.
Endoplasmic Reticulum Quality Control (ERQC) System
The Endoplasmic Reticulum Quality Control (ERQC) system is a sophisticated network of chaperones and enzymes that oversees the folding and maturation of secretory proteins like proinsulin. nih.govnih.gov This system facilitates the proper folding of newly synthesized proteins and identifies and targets terminally misfolded polypeptides for degradation, primarily through a process called ER-associated degradation (ERAD). nih.gov A certain level of proinsulin misfolding is a normal consequence of its biosynthesis. researchgate.net The balance between the rate of proinsulin production, the ER environment, and the efficiency of the clearance mechanisms for misfolded molecules determines the steady-state level of correctly folded proinsulin. researchgate.net When the production of proinsulin is excessively high, it can overwhelm the ERQC system, leading to the accumulation of misfolded proinsulin, which can interfere with the transport of correctly folded proinsulin and induce ER stress. researchgate.netnih.gov
Chaperone Involvement (e.g., BiP, PDI) and Their Regulatory Mechanisms
Several key molecular chaperones and folding enzymes are involved in the maturation of proinsulin. The immunoglobulin heavy chain binding protein (BiP), a member of the Hsp70 family, and protein disulfide isomerase (PDI) are crucial players in this process. nih.gov BiP binds to unfolded or partially folded proinsulin, preventing its aggregation and maintaining it in a state where PDI can access the cysteine residues to catalyze the formation and isomerization of disulfide bonds. nih.govnih.gov The interaction between BiP and PDI is synergistic, with BiP's ATP-dependent cycles of binding and release being essential for efficient folding. nih.gov
The role of PDI in proinsulin folding is complex. While it is essential for disulfide bond formation, some studies suggest that PDI can also act as an ER retention factor for proinsulin, potentially by exhibiting a net unfoldase activity. nih.govnih.gov This could serve to prolong the time proinsulin spends in the ER, allowing for more opportunities to achieve its native conformation. nih.gov Other ER oxidoreductases, such as Ero1α, also play a role. Increased expression of Ero1α can promote the oxidative folding and secretion of certain mutant proinsulins and limit the ER stress induced by their misfolding. nih.govudel.edu The interplay between these various chaperones and enzymes is finely tuned to ensure the efficient and accurate folding of (A-C-B) human proinsulin.
Proteostasis Networks in Beta-Cell Health
The maintenance of protein homeostasis, or proteostasis, is critical for the proper function and survival of pancreatic beta-cells, which are responsible for producing and secreting insulin. nih.gov These cells dedicate a significant portion of their protein synthesis capacity, up to 50%, to the production of proinsulin, the precursor to insulin. nih.gov This high demand places a substantial burden on the endoplasmic reticulum (ER), the site of proinsulin folding and maturation. nih.gov
Proteostasis networks within beta-cells are complex and involve a coordinated effort of chaperones, folding enzymes, and degradation machinery to ensure that proinsulin is correctly folded and that misfolded forms are efficiently cleared. frontiersin.orgnih.govnih.gov The unfolded protein response (UPR) is a central component of this network, acting as a signaling pathway that senses ER stress and initiates adaptive responses to restore homeostasis. frontiersin.orgnih.govnih.gov Key players in the UPR, such as PERK and IRE1α-XBP1, regulate protein synthesis and the expression of genes involved in protein folding and degradation. frontiersin.orgnih.govnih.gov
Disruptions in these proteostasis networks, whether due to genetic mutations, environmental stressors, or metabolic demand, can lead to the accumulation of misfolded proinsulin. frontiersin.orgnih.gov This accumulation not only impairs the secretion of wild-type insulin but also induces chronic ER stress, which can ultimately trigger beta-cell dysfunction and apoptosis, contributing to the development of diabetes. frontiersin.orgnih.govnih.gov The health of the beta-cell is therefore intrinsically linked to its ability to manage proinsulin proteostasis effectively. frontiersin.orgnih.gov
Table 1: Key Factors in Beta-Cell Proteostasis for Human Proinsulin
| Factor | Role in Proinsulin Proteostasis | Potential Consequence of Disruption |
| Unfolded Protein Response (UPR) | Senses ER stress and activates adaptive pathways. frontiersin.orgnih.govnih.gov | Chronic ER stress, beta-cell dysfunction. frontiersin.orgnih.gov |
| PERK | A UPR sensor that regulates protein synthesis. frontiersin.orgnih.govnih.gov | Impaired proinsulin folding and degradation. frontiersin.org |
| IRE1α-XBP1 | A UPR branch that controls the expression of folding and degradation genes. frontiersin.orgnih.govnih.gov | Deregulated PDI activity, potential disruption of ERAD. frontiersin.org |
| Chaperones (e.g., BiP, Grp170) | Assist in the proper folding of proinsulin and target misfolded forms for degradation. nih.govfrontiersin.org | Accumulation of misfolded proinsulin aggregates. nih.govfrontiersin.org |
| Oxidoreductases (e.g., PDI) | Catalyze the formation of correct disulfide bonds in proinsulin. frontiersin.orgnih.gov | Increased proinsulin misfolding due to incorrect disulfide pairing. frontiersin.orgnih.gov |
Endoplasmic Reticulum-Associated Degradation (ERAD) and Autophagy
The clearance of misfolded (A-C-B) human proinsulin from the endoplasmic reticulum (ER) is essential to prevent cellular stress and maintain beta-cell function. Two primary quality control pathways are responsible for this process: Endoplasmic Reticulum-Associated Degradation (ERAD) and autophagy. nih.govnih.gov
Pathways for Misfolded Proinsulin Clearance
Misfolded proinsulin molecules are primarily cleared through two distinct, yet potentially interconnected, pathways: ERAD and autophagy. nih.govnih.govnih.gov
ER-Associated Degradation (ERAD): This pathway targets individual misfolded proinsulin molecules for degradation. nih.govnih.gov The process involves the recognition of the misfolded protein within the ER, its retro-translocation across the ER membrane into the cytosol, and its subsequent degradation by the proteasome. nih.govnih.govwikipedia.org ERAD is considered a crucial mechanism for handling soluble, misfolded proinsulin. nih.govdiabetesjournals.org
Autophagy (specifically ER-phagy): When misfolded proinsulin forms larger, insoluble aggregates, the ERAD system may become overwhelmed. nih.govfrontiersin.org In such cases, a specialized form of autophagy known as ER-phagy is activated to clear these aggregates. nih.govfrontiersin.org This process involves the engulfment of portions of the ER containing the protein aggregates into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation of their contents. nih.govnih.gov Studies have shown that while inhibition of ERAD does not necessarily lead to the accumulation of proinsulin aggregates, blocking autophagy results in a significant increase in these aggregates, highlighting the critical role of autophagy in clearing large, misfolded proinsulin complexes. nih.govnih.gov
The choice between these two pathways appears to depend on the nature and quantity of the misfolded proinsulin. Soluble, individual misfolded molecules are primarily handled by ERAD, whereas larger aggregates are cleared via autophagy. nih.govnih.gov
Ubiquitylation and Proteasomal Degradation Mechanisms
The ERAD pathway culminates in the degradation of misfolded proinsulin by the proteasome, a process that is tightly regulated by ubiquitylation. nih.govnih.gov
The process begins with the recognition of the misfolded proinsulin within the ER lumen. Chaperones and other quality control factors identify the aberrant protein and target it to the ERAD machinery. A key step is the retro-translocation of the misfolded proinsulin from the ER lumen back into the cytosol. nih.govnih.govwikipedia.org
Once in the cytosol, the misfolded proinsulin is tagged for destruction by the attachment of a chain of small proteins called ubiquitin. This process, known as ubiquitylation, is carried out by a series of enzymes, with the final step being catalyzed by an E3 ubiquitin ligase. nih.govyoutube.com For proinsulin, the HRD1 E3 ubiquitin ligase, in complex with SEL1L, has been identified as a key player in this process. nih.govdiabetesjournals.orgnih.gov The polyubiquitin (B1169507) chain acts as a signal that is recognized by the 26S proteasome, a large protein complex that functions as a cellular recycling center. nih.govyoutube.com The proteasome then unfolds and degrades the ubiquitylated proinsulin into small peptides. nih.govyoutube.com
Several components of the ERAD machinery have been identified as crucial for proinsulin degradation, including Derlin-2 and the AAA+ ATPase p97, which is thought to provide the energy for extracting the ubiquitylated protein from the ER membrane. nih.govplos.orgnih.gov Inhibition of the proteasome leads to the accumulation of ubiquitylated proinsulin, confirming its role as a substrate for this degradation pathway. nih.govnih.gov
Autophagic Removal of Protein Aggregates
When misfolded (A-C-B) human proinsulin molecules coalesce into large, insoluble aggregates within the endoplasmic reticulum (ER), they often become resistant to clearance by the ERAD pathway. nih.govfrontiersin.org In these instances, the cell employs autophagy, specifically a selective form called ER-phagy, to remove these potentially toxic protein clumps. nih.govfrontiersin.org
The process of autophagic removal of proinsulin aggregates is initiated by the recognition and sequestration of the ER fragments containing these aggregates. nih.gov These ER portions are then engulfed by a double-membraned vesicle known as an autophagosome. nih.govnih.gov This step effectively isolates the aggregated proteins from the rest of the cytoplasm.
Subsequently, the autophagosome traffics through the cell and fuses with a lysosome, an organelle filled with hydrolytic enzymes. nih.gov The fusion of the autophagosome and lysosome forms an autolysosome, where the engulfed ER fragments and the proinsulin aggregates are degraded by the lysosomal enzymes. nih.gov
Research has demonstrated that inhibiting autophagy leads to a significant accumulation of misfolded proinsulin aggregates, underscoring the critical role of this pathway in maintaining beta-cell health, particularly under conditions of ER stress. nih.govnih.gov Furthermore, there is evidence of colocalization of proinsulin aggregates with autophagosome markers, providing direct support for their clearance via this mechanism. nih.govnih.gov The chaperone Grp170 and the ER membrane protein reticulon-3 (RTN3) have been implicated in facilitating the disposal of proinsulin aggregates through ER-phagy. frontiersin.orgresearchgate.net
Table 2: Comparison of Misfolded Proinsulin Clearance Pathways
| Feature | Endoplasmic Reticulum-Associated Degradation (ERAD) | Autophagy (ER-phagy) |
| Substrate | Soluble, individual misfolded proinsulin molecules. nih.govnih.gov | Large, insoluble proinsulin aggregates. nih.govfrontiersin.org |
| Mechanism | Retro-translocation to cytosol, ubiquitylation, proteasomal degradation. nih.govnih.govwikipedia.org | Engulfment by autophagosomes, fusion with lysosomes, lysosomal degradation. nih.govnih.gov |
| Key Proteins | HRD1, SEL1L, Derlin-2, p97, Ubiquitin, Proteasome. nih.govnih.govdiabetesjournals.orgnih.govplos.orgnih.gov | Autophagy-related genes (Atgs), Grp170, Reticulon-3 (RTN3), Lysosomal enzymes. nih.govfrontiersin.orgresearchgate.netnih.gov |
| Cellular Location | ER membrane, Cytosol. nih.govwikipedia.org | Endoplasmic Reticulum, Cytosol, Lysosomes. nih.gov |
| Primary Function | Quality control of individual misfolded proteins. nih.govdiabetesjournals.org | Clearance of large protein aggregates and damaged organelles. nih.govfrontiersin.org |
Iii. Proinsulin Processing and Granule Maturation
Trafficking Through the Secretory Pathway
The movement of proinsulin through the various compartments of the cell's secretory pathway is a critical step in its maturation. This process begins in the ER and proceeds through the Golgi apparatus to the formation of immature secretory granules.
Following its synthesis and proper folding within the ER, proinsulin is transported to the Golgi apparatus. This transport is mediated by COPII-coated vesicles that bud from specialized regions of the ER known as ER exit sites (ERES). The process is initiated by the SAR1-GTPase, which recruits the SEC23/SEC24 and SEC13/SEC31 protein complexes to form the COPII coat. This machinery facilitates the budding of vesicles containing cargo proteins like proinsulin.
Efficient ER export is crucial for maintaining the homeostasis of the ER and ensuring the fidelity of proinsulin folding. frontiersin.org Impairments in ER-to-Golgi trafficking can lead to the accumulation and misfolding of proinsulin within the ER, triggering cellular stress. frontiersin.orgnih.gov Studies have identified proteins such as TANGO1 and YIPF5 as playing important roles in the ER-to-Golgi transport of proinsulin. frontiersin.org Mutations in the genes encoding these proteins can cause proinsulin retention in the ER, leading to ER stress and beta cell dysfunction. frontiersin.org Once the COPII vesicles reach the Golgi, they fuse with the cis-Golgi network, releasing their cargo into the Golgi lumen for further processing and sorting. reactome.org
Upon reaching the trans-Golgi network (TGN), proinsulin is sorted and packaged into newly forming immature secretory granules (ISGs). nih.gov This sorting is a key regulated step in the insulin (B600854) biosynthetic pathway. nih.gov While proinsulin itself lacks a well-defined sorting signal, it is actively sorted at the TGN for entry into the regulated secretory pathway. nih.govsydney.edu.au This process is thought to involve the self-association of proinsulin molecules into hexamers, although studies have shown that hexamerization is not strictly required for its targeting to secretory granules. semanticscholar.org
The sorting mechanism is facilitated by the specific intragranular environment of the TGN, which is characterized by a mildly acidic pH and the presence of calcium ions. These conditions promote the condensation and aggregation of proinsulin, a crucial step for its efficient packaging. nih.gov
The formation of ISGs and the condensation of their protein cargo are critical for the efficient storage of insulin. Members of the granin family of proteins, particularly Chromogranin A (CgA) and Chromogranin B (CgB), play a pivotal role in this process. nih.govmdpi.comisac-kuh.org These acidic proteins are co-packaged with proinsulin into ISGs and are thought to act as "helper" proteins, facilitating the condensation of proinsulin in the acidic, calcium-rich environment of the TGN and ISGs. nih.govmdpi.comresearchgate.net
The loss of CgB has been shown to impair proinsulin processing and reduce insulin content, highlighting its importance in granule biogenesis. nih.govgenscript.com.cn CgB is believed to regulate the early stages of insulin granule trafficking from the Golgi. mdpi.comgenscript.com.cn The condensation of proinsulin and granins into a dense core is a hallmark of ISG formation. These newly formed granules then bud off from the TGN as distinct vesicles. nih.gov
| Key Proteins in Proinsulin Trafficking and Granule Formation | Function | Cellular Location |
| COPII Complex (SAR1, SEC23/24, SEC13/31) | Mediates vesicle formation for ER-to-Golgi transport. | Endoplasmic Reticulum Exit Sites (ERES) |
| TANGO1 | Facilitates the loading of large cargo, like proinsulin, into COPII vesicles. | Endoplasmic Reticulum |
| YIPF5 | Plays a role in ER-to-Golgi trafficking. | ER, ERGIC, Golgi |
| Chromogranin A (CgA) | Facilitates proinsulin condensation and granule biogenesis. | Trans-Golgi Network, Immature Secretory Granules |
| Chromogranin B (CgB) | Regulates early-stage insulin granule trafficking and proinsulin processing. | Trans-Golgi Network, Immature Secretory Granules |
Enzymatic Conversion to Insulin and C-peptide
Within the maturing secretory granules, proinsulin undergoes enzymatic cleavage to yield mature, active insulin and the C-peptide. This conversion is a multi-step process involving the coordinated action of specific prohormone convertases and a carboxypeptidase.
The primary enzymes responsible for the endoproteolytic cleavage of proinsulin are two members of the subtilisin-like proprotein convertase family: Prohormone Convertase 1/3 (also known as PC1 or PC3) and Prohormone Convertase 2 (PC2). nih.govdiabetesjournals.org These enzymes recognize and cleave at the carboxyl side of pairs of basic amino acid residues that flank the C-peptide.
The conversion of proinsulin involves two cleavage events:
Cleavage at the B-chain/C-peptide junction: This site consists of the amino acid pair Arg31-Arg32.
Cleavage at the C-peptide/A-chain junction: This site is marked by the Lys64-Arg65 pair. oup.compnas.org
Traditionally, it has been thought that PC1/3 preferentially cleaves at the Arg31-Arg32 site, while PC2 is primarily responsible for cleavage at the Lys64-Arg65 site. diabetesjournals.orgdiabetesjournals.org However, recent evidence suggests that in human beta-cells, PC1/3 may be responsible for processing at both cleavage sites, with little to no involvement of PC2 in proinsulin processing. diabetesjournals.org Disruption of PC1/3 expression leads to a severe block in proinsulin conversion, resulting in a significant accumulation of unprocessed proinsulin. pnas.org In contrast, the absence of PC2 in mice leads to the accumulation of a proinsulin intermediate that is cleaved at the B-C junction but not the C-A junction. diabetesjournals.org The coordinated action of both PC1/3 and PC2 is considered necessary for the most efficient processing of proinsulin. pnas.org The activity of these convertases is dependent on the acidic environment within the maturing secretory granules. nih.gov
Following the endoproteolytic cleavages by PC1/3 and PC2, the newly exposed basic amino acid residues (arginine and lysine) at the C-termini of the B-chain and the C-peptide are removed. oup.compnas.org This final trimming step is carried out by Carboxypeptidase E (CPE), also known as carboxypeptidase H. oup.comresearchgate.net
CPE is a metallocarboxypeptidase that is highly expressed in neuroendocrine tissues, including pancreatic beta-cells, and is localized within the secretory granules. nih.govoup.com Its enzymatic activity is essential for the production of mature insulin and C-peptide. oup.com Mutations in the CPE gene that lead to a loss of its enzymatic activity result in impaired proinsulin processing and an accumulation of proinsulin intermediates with C-terminal basic residue extensions. nih.govdiabetesjournals.orgpnas.org This underscores the critical role of CPE in the final step of insulin maturation. diabetesjournals.orgnih.gov
| Enzyme | Action | Cleavage Site(s) in Human Proinsulin |
| Prohormone Convertase 1/3 (PC1/3) | Endoproteolytic cleavage | Primarily at Arg31-Arg32; potentially also at Lys64-Arg65 pnas.orgdiabetesjournals.org |
| Prohormone Convertase 2 (PC2) | Endoproteolytic cleavage | Primarily at Lys64-Arg65 diabetesjournals.orgdiabetesjournals.org |
| Carboxypeptidase E (CPE) | Exopeptidic removal of basic residues | Removes Arg31, Arg32 from the B-chain and Lys64, Arg65 from the C-peptide oup.compnas.org |
Sequential Processing Mechanism
The transformation of the single-chain (A-C-B) human proinsulin precursor into the two-chain active insulin hormone is accomplished through the coordinated action of specific endopeptidases and an exopeptidase within the trans-Golgi network and, predominantly, in immature secretory granules. researchgate.netnih.gov This proteolytic cleavage occurs at specific sites marked by pairs of basic amino acids that flank the C-peptide. nih.gov
The primary enzymes responsible are prohormone convertase 1/3 (PC1/3) and prohormone convertase 2 (PC2), both of which are subtilisin-like endoproteases. nih.gov Following the initial cuts by these convertases, carboxypeptidase E (CPE) acts to remove the remaining C-terminal basic residues, yielding the final, mature insulin molecule and the free C-peptide. researchgate.net
Historically, a sequential model has been proposed, particularly from studies in rodents, where PC1/3 initiates the process by cleaving at the Arg31-Arg32 junction between the B-chain and the C-peptide (the B-C junction). nih.govdiabetesjournals.org This is followed by the action of PC2, which cleaves at the Lys64-Arg65 junction between the C-peptide and the A-chain (the C-A junction). diabetesjournals.org This ordered sequence is supported by findings in mice lacking PC2, where intermediate products cleaved only at the B-C junction (des-31,32 proinsulin) accumulate. nih.gov Conversely, in mice lacking PC1/3, there is a severe block in proinsulin processing and an accumulation of intermediates cleaved at the C-A junction (des-64,65 proinsulin), indicating that PC2 can act first but that the coordinated action of both enzymes is necessary for efficient conversion. nih.gov
However, recent research challenges the universal applicability of this sequential model to humans. Studies using immunofluorescence in human β-cells have shown no detectable PC2 immunoreactivity, suggesting that PC1/3 may be solely responsible for processing human proinsulin at both junctions. diabetesjournals.org This suggests that in human β-cells, PC1/3 is the critical enzyme for the formation of mature insulin, a departure from the widely accepted dual-enzyme model derived from rodent studies. diabetesjournals.org
| Enzyme | Function | Cleavage Site (in Proinsulin) | Resulting Intermediate/Product |
| Prohormone Convertase 1/3 (PC1/3) | Endopeptidase | Primarily B-C Junction (Arg31-Arg32) | des-64,65 proinsulin intermediate |
| Prohormone Convertase 2 (PC2) | Endopeptidase | Primarily C-A Junction (Lys64-Arg65) | des-31,32 proinsulin intermediate |
| Carboxypeptidase E (CPE) | Exopeptidase | Removes C-terminal basic residues | Mature Insulin and C-peptide |
Regulatory Factors Influencing Conversion Efficiency
The efficiency of proinsulin to insulin conversion is not constant but is modulated by several regulatory factors, reflecting the β-cell's response to the body's metabolic state.
Nutrient Availability: The availability of nutrients, particularly glucose and amino acids, is a primary regulator. Increased glucose levels stimulate the translation of proinsulin mRNA, thereby expanding the pool of proinsulin available for processing. nih.gov This process is linked to the dephosphorylation of the translation initiation factor eIF2α, which promotes protein synthesis. nih.gov Studies show that a combination of glucose and amino acids is required to significantly increase the proinsulin pool size in β-cells. nih.gov
β-Cell Workload and Insulin Resistance: Conditions that increase the demand for insulin secretion, such as insulin resistance, can impact conversion efficiency. An increased workload on β-cells can lead to a higher proinsulin-to-insulin ratio in circulation. diabetesjournals.org This suggests that when the demand for insulin is chronically high, the processing machinery may become overwhelmed, leading to the secretion of a greater proportion of unprocessed or partially processed proinsulin. diabetesjournals.org This is particularly evident in states of prediabetes and type 2 diabetes. diabetesjournals.org
Enzyme Concentration and Activity: The concentration and proper functioning of the processing enzymes (PC1/3, PC2, and CPE) within the secretory granules are critical. The acidic environment of the granule is essential for the optimal activity of these convertases. physiology.org Therefore, factors that regulate granule acidification also indirectly regulate conversion efficiency.
Transcription Factors: At a higher level, transcription factors regulate the expression of the insulin gene itself. Key factors include PDX1, NeuroD1, and MafA, which bind to promoter regions of the insulin gene. wikipedia.org During periods of high blood glucose, these factors are activated, leading to increased insulin gene transcription and subsequent proinsulin synthesis. wikipedia.org Stress signals and reactive oxygen species can interfere with these transcription factors, thereby inhibiting insulin gene expression and reducing the substrate for conversion. wikipedia.org
| Regulatory Factor | Mechanism of Action | Effect on Conversion |
| Glucose & Amino Acids | Increase proinsulin translation via eIF2α dephosphorylation. | Increases substrate availability for conversion. |
| Increased β-Cell Demand | May overwhelm the capacity of processing enzymes. | Decreases conversion efficiency, increasing proinsulin/insulin ratio. |
| Intragranular pH | Optimal pH is required for PC1/3 and PC2 activity. | Suboptimal pH reduces enzyme activity and conversion efficiency. |
| Transcription Factors (PDX1, etc.) | Control the rate of insulin gene transcription. | Modulates the overall level of proinsulin synthesis. |
Maturation of Secretory Granules
Following their budding from the trans-Golgi network, immature secretory granules undergo a series of transformative steps, collectively known as maturation, to become competent for regulated exocytosis.
Granule Acidification and Ion Regulation (e.g., Ca2+, Zn2+)
A hallmark of granule maturation is the acidification of the luminal environment. This process is driven by a V-type H+-ATPase, a proton pump in the granule membrane that actively transports H+ ions from the cytosol into the granule lumen. physiology.orgnih.govox.ac.uk This pumping action requires ATP and is crucial for creating the acidic milieu (pH ~5.0-6.0) necessary for the activity of prohormone convertases. physiology.orgacs.org The process of acidification is also dependent on a simultaneous influx of chloride ions (Cl-) through channels such as ClC-3, which balances the positive charge of the incoming protons. ox.ac.uk
Ion regulation is also critical. Zinc ions (Zn2+) are actively transported from the cytoplasm into the secretory granules by the zinc transporter ZnT8. nih.gov The accumulation of zinc inside the granule is essential for the subsequent crystallization of insulin. nih.gov While calcium (Ca2+) is the primary trigger for the exocytosis of mature granules, its precise regulatory role within the maturing granule is complex, though changes in cellular ion transport, including Ca2+, are observed in response to glucose stimulation. physiology.org
Crystallization of Insulin within Granules
As proinsulin is cleaved into mature insulin within the acidifying granule, the concentration of insulin and zinc ions rises significantly. nih.gov This environment promotes the self-assembly of insulin molecules. Two insulin molecules form a dimer, and three dimers assemble around two central zinc ions to form a stable hexameric structure. nih.govnih.gov
These zinc-insulin hexamers are less soluble in the acidic, zinc-rich environment of the granule and begin to precipitate and form dense, paracrystalline arrays. nih.govnih.gov Cryo-electron microscopy has confirmed that insulin is stored in a microcrystalline form within the dense core of mature granules. nih.govuochb.czresearchgate.net The formation of these crystals is a key step in maturation, allowing for the efficient and dense packaging of a large amount of insulin within the granule, which prevents osmotic lysis of the vesicle. nih.gov The absence of the ZnT8 transporter prevents insulin crystallization, leading to immature, pale granules instead of the typical dense-core vesicles. nih.gov
Retrograde Trafficking and Removal of Byproducts
During maturation, the granule membrane undergoes remodeling. Unwanted components, such as proteins destined for other cellular locations that were passively included when the granule budded from the Golgi, are removed. This sorting process is thought to involve the formation of clathrin coats on the surface of immature granules, which pinch off small vesicles that travel in a retrograde direction, likely back to the Golgi or to endosomes for degradation. biorxiv.org
This process ensures that the mature granule is enriched with the specific proteins required for regulated secretion. While the C-peptide is cleaved from proinsulin and stored alongside insulin in the mature granule, other byproducts and misfolded proteins may be targeted for removal. For instance, misfolded proinsulin that escapes the endoplasmic reticulum can be found in post-Golgi vesicles and may be cleared through lysosomal degradation, representing a quality control pathway for removing defective products from the secretory pathway. biorxiv.orgnih.gov The trafficking of proinsulin itself is a highly regulated process, and impairments in its transport from the ER to the Golgi can lead to the accumulation of misfolded proinsulin, highlighting the importance of efficient transport and quality control throughout the entire pathway. nih.govnih.govresearchgate.net
Iv. Pathophysiological Implications of Aberrant a C B Human Proinsulin Homeostasis
Proinsulin Misfolding and Aggregation
Proinsulin, by its nature, is a protein prone to misfolding, with estimates suggesting that under normal physiological conditions, up to 20% of newly synthesized proinsulin molecules may fail to achieve their native conformation nih.gov. These misfolded molecules are typically targeted for degradation through pathways like Endoplasmic Reticulum-Associated Degradation (ERAD) and autophagy, thereby preventing their accumulation and preserving cellular function nih.gov. However, under certain pathological conditions, the burden of misfolded proinsulin can overwhelm these quality control mechanisms, leading to significant beta-cell stress and dysfunction nih.gov.
Several factors can instigate or exacerbate the misfolding of (A-C-B) human proinsulin within the endoplasmic reticulum (ER).
Genetic Mutations: A primary cause of proinsulin misfolding is mutations within the INS gene. nih.govnih.govfrontiersin.org These mutations can lead to a condition known as Mutant INS-gene-induced Diabetes of Youth (MIDY), a monogenic form of diabetes nih.govnih.govnih.gov. Many of these mutations involve the gain or loss of a cysteine residue, which is critical for the formation of the three evolutionarily conserved disulfide bonds (CysB7-CysA7, CysB19-CysA20, and CysA6-CysA11) that stabilize the proinsulin structure nih.govfrontiersin.orgnih.govnih.gov. The resulting unpaired cysteine thiol groups can lead to improper disulfide pairing and protein misfolding nih.govfrontiersin.org. Non-cysteine-related mutations at evolutionarily conserved residues can also destabilize the proinsulin molecule, highlighting the importance of these specific amino acids in guiding the folding pathway nih.gov. These genetic mutations often exert a dominant-negative effect, where the mutant proinsulin not only misfolds itself but also interferes with the proper folding and trafficking of wild-type proinsulin synthesized from the normal allele nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net.
Unfavorable ER Environment: Even in the absence of genetic mutations, the environment within the ER can become unfavorable for proper protein folding, leading to the misfolding of wild-type proinsulin. nih.govnih.gov Pancreatic beta-cells are highly specialized secretory cells that must produce large quantities of proinsulin to meet metabolic demands, making them particularly susceptible to ER stress nih.govnih.gov. Conditions such as nutrient excess (glucotoxicity and lipotoxicity), inflammation, and oxidative stress can disrupt ER homeostasis frontiersin.orgnih.gov. For instance, an imbalance in the ER redox state can impair the function of oxidoreductases that catalyze disulfide bond formation nih.govnih.gov. Similarly, disruptions in ER calcium homeostasis can affect the function of calcium-dependent chaperones like BiP (Binding immunoglobulin protein), which are essential for proper protein folding nih.govfrontiersin.org.
Disulfide Mispairing: The correct formation of the three native disulfide bonds is a crucial step in proinsulin folding. Disulfide mispairing is a significant event in proinsulin misfolding nih.gov. Research has shown that certain non-native disulfide bonds can form, disrupting the critical CysB19-CysA20 linkage, which is a major determinant of ER stress activation nih.govdiabetesjournals.org. Common mispairings include CysA11-CysA20, CysA7-CysA20, and CysB19-CysA11 nih.govdiabetesjournals.org. The oxidative environment of the ER lumen influences the time that cysteine thiols remain available to form these incorrect pairings nih.gov. Up to 20% of newly synthesized proinsulin may have mispaired disulfide bonds, which can sometimes be corrected by ER oxidoreductases like Protein Disulfide Isomerase (PDI) nih.gov. However, an overload of misfolded protein can saturate this corrective machinery.
The accumulation of misfolded proinsulin monomers can lead to their aggregation into larger, more complex structures. Initially, misfolded proinsulin molecules can form disulfide-linked oligomers. These are aberrant complexes where proinsulin molecules are incorrectly linked to one another through disulfide bonds elifesciences.org. The presence of unpaired cysteine residues in misfolded proinsulin molecules makes them susceptible to forming these intermolecular disulfide bridges elifesciences.org. These disulfide-linked dimers and higher-order oligomers have been identified in the beta-cells of human islets under conditions that alter the ER folding environment elifesciences.org.
While the formation of disulfide-linked oligomers is a well-documented consequence of proinsulin misfolding, the progression to amyloid fibrils is also a significant pathological feature. Although more commonly associated with Islet Amyloid Polypeptide (IAPP), proinsulin misfolding can also lead to the formation of amyloid aggregates researchgate.net. These aggregates contribute to the proteotoxicity that underlies beta-cell dysfunction.
The accumulation of misfolded proinsulin and its aggregates severely disrupts beta-cell proteostasis, the network of processes that control the concentration, conformation, and location of proteins. This disruption is a primary trigger for the Endoplasmic Reticulum (ER) stress response nih.govfrontiersin.orgnih.gov. The ER has a sophisticated quality control system to manage protein folding, but when the load of misfolded proteins exceeds its capacity, a state of ER stress ensues nih.gov.
The retention of misfolded proinsulin in the ER leads to a "first hit" that causes ER stress and a reduction in insulin (B600854) production nih.gov. This initial stress can be exacerbated by a "second hit" where the misfolded proinsulin further impairs the ER folding environment, affecting the folding of newly synthesized wild-type proinsulin nih.gov. This creates a vicious cycle of increasing ER stress and declining beta-cell function nih.govresearchgate.net. The accumulation of misfolded proteins can also physically obstruct the trafficking of correctly folded proinsulin from the ER to the Golgi apparatus, further diminishing insulin secretion nih.govresearchgate.netresearchgate.net. This sustained ER stress is a major contributor to beta-cell apoptosis and the progression of diabetes researchgate.netnih.gov.
Unfolded Protein Response (UPR) in Beta-Cells
To cope with the accumulation of unfolded or misfolded proteins in the ER, cells activate a complex signaling network known as the Unfolded Protein Response (UPR). nih.govresearchgate.net The UPR aims to restore ER homeostasis by attenuating protein translation, increasing the expression of chaperones and folding enzymes, and enhancing the degradation of misfolded proteins. nih.gov In pancreatic beta-cells, the UPR is a critical pathway for managing the high demand for proinsulin synthesis and folding nih.gov.
The UPR is initiated by three main ER-resident transmembrane sensor proteins: PERK (PKR-like ER kinase), IRE1α (Inositol-requiring enzyme 1α), and ATF6 (Activating transcription factor 6). frontiersin.orgresearchgate.netnih.govresearchgate.net Under non-stressed conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP researchgate.netresearchgate.net. When unfolded proteins accumulate, BiP preferentially binds to them, leading to the release and activation of the UPR sensors researchgate.netresearchgate.net.
The PERK Pathway: Once activated, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α). frontiersin.orgresearchgate.netnih.gov This phosphorylation attenuates global protein synthesis, thereby reducing the influx of new proteins into the already stressed ER. researchgate.netnih.gov However, it selectively enhances the translation of certain mRNAs, such as that for the transcription factor ATF4, which in turn upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis frontiersin.orgresearchgate.netnih.gov.
The IRE1α-XBP1 Pathway: IRE1α is a bifunctional enzyme with both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1α dimerizes and autophosphorylates, activating its RNase domain. nih.gov This RNase activity catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. nih.gov The spliced XBP1 mRNA is then translated into a potent transcription factor (XBP1s) that upregulates genes involved in protein folding, ER-associated degradation (ERAD), and protein secretion. nih.govnih.gov
The ATF6 Pathway: Upon its release from BiP, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by proteases to release its N-terminal cytosolic domain. frontiersin.orgnih.govresearchgate.net This cleaved fragment then migrates to the nucleus and acts as a transcription factor, upregulating the expression of ER chaperones and other genes involved in protein folding and quality control nih.govfrontiersin.orgresearchgate.net.
Interactive Data Table: Key Components of the Unfolded Protein Response (UPR) in Beta-Cells
| UPR Branch | Key Sensor | Primary Effector(s) | Key Downstream Functions |
|---|---|---|---|
| PERK | PERK | Phosphorylated eIF2α, ATF4 | Attenuation of global protein synthesis, Upregulation of antioxidant and apoptotic genes frontiersin.orgresearchgate.netnih.gov |
| IRE1α-XBP1 | IRE1α | Spliced XBP1 (XBP1s) | Upregulation of genes for protein folding, ERAD, and secretion nih.govnih.gov |
| ATF6 | ATF6 | Cleaved ATF6 N-terminal fragment | Upregulation of ER chaperones and folding enzymes nih.govfrontiersin.orgresearchgate.net |
The UPR is a double-edged sword; it can either promote cell survival by restoring ER homeostasis (adaptive signaling) or trigger apoptosis if the ER stress is too severe or prolonged (pro-apoptotic signaling). nih.govfrontiersin.org
Adaptive UPR Signaling: In the initial stages of proinsulin-induced ER stress, the UPR functions primarily as an adaptive response. The activation of the IRE1α-XBP1 and ATF6 pathways leads to an expansion of the ER's protein folding and degradation capacity, helping the beta-cell to cope with the increased workload. nih.govnih.gov For instance, the IRE1α-XBP1 pathway is crucial for inducing the expression of protein disulfide isomerases, which are essential for the correct oxidative folding of proinsulin. nih.gov The PERK pathway's initial attenuation of protein synthesis also provides the cell with a temporary reprieve to resolve the protein folding problem. nih.gov
Pro-apoptotic UPR Signaling: However, if the proinsulin misfolding and aggregation persist, the UPR can switch from a pro-survival to a pro-apoptotic program. Chronic activation of the PERK pathway can lead to the sustained expression of ATF4, which in turn induces the transcription of the pro-apoptotic factor CHOP (C/EBP homologous protein). frontiersin.orgdiabetesjournals.orgpeerj.com CHOP is a key mediator of ER stress-induced apoptosis in beta-cells. nih.govdiabetesjournals.org Similarly, prolonged activation of the IRE1α pathway can lead to the recruitment of TRAF2 and the activation of the pro-apoptotic JNK pathway. frontiersin.org The sustained ER stress ultimately leads to beta-cell death, contributing to the decline in beta-cell mass observed in diabetes nih.gov.
Interactive Data Table: Dual Roles of UPR Signaling in Proinsulin Stress
| UPR Branch | Adaptive Response | Pro-apoptotic Response |
|---|---|---|
| PERK | Temporary reduction of protein load via eIF2α phosphorylation. nih.gov | Sustained ATF4 expression leading to upregulation of the pro-apoptotic factor CHOP. frontiersin.orgdiabetesjournals.orgpeerj.com |
| IRE1α-XBP1 | Increased protein folding and degradation capacity through XBP1s-mediated gene expression. nih.govnih.gov | Activation of pro-apoptotic JNK signaling through TRAF2 recruitment. frontiersin.org |
| ATF6 | Increased expression of ER chaperones to enhance folding capacity. frontiersin.orgdiabetesjournals.org | Less defined pro-apoptotic role, but its downregulation is associated with beta-cell dysfunction in type 1 diabetes. nih.gov |
Interplay with Mitochondrial Dysfunction and ER Calcium Homeostasis
The endoplasmic reticulum (ER) and mitochondria are dynamically linked organelles, and disruptions in one can significantly impact the other. The accumulation of misfolded proinsulin in the ER creates a state of chronic ER stress, which has direct consequences for mitochondrial function and cellular calcium balance. There is a bidirectional relationship where mitochondrial dysfunction and reduced cellular energy can contribute to proinsulin misfolding frontiersin.orgnih.gov. Conversely, ER stress initiated by misfolded proinsulin can perturb mitochondrial function. This interplay is critical, as healthy mitochondria are essential for providing the ATP required for the energy-dependent processes of protein folding and transport within the ER.
Furthermore, ER stress is intimately linked with the regulation of ER calcium homeostasis. The ER serves as the primary intracellular calcium store, and its proper function is crucial for signaling and protein folding. The accumulation of misfolded proteins can disrupt this delicate balance. While the precise mechanisms are still under investigation, it is understood that the unfolded protein response (UPR), a signaling pathway activated by ER stress, is connected to the regulation of calcium levels nih.gov. Perturbations in ER calcium can further impair the function of ER-resident chaperones, which are calcium-dependent, thereby exacerbating proinsulin misfolding and creating a vicious cycle of cellular dysfunction.
Molecular Mechanisms of Beta-Cell Dysfunction Associated with Proinsulin Abnormalities
A primary consequence of proinsulin misfolding is its failure to traffic correctly through the secretory pathway. Normally, after synthesis and folding in the ER, proinsulin is transported to the Golgi apparatus for further processing and packaging into secretory granules plos.orgnih.gov. However, mutant proinsulin proteins that fail to achieve their native conformation are recognized by the ER's quality control machinery and are retained within this organelle nih.gov. Studies on various neonatal diabetes-associated human proinsulin mutations have shown that these mutant proteins accumulate in the ER and are poorly secreted nih.gov.
This ER retention is not a passive process. In the case of the Akita mouse, a model for mutant proinsulin-induced diabetes, the misfolded proinsulin is blocked from transport between the ER and the Golgi apparatus bohrium.comnih.gov. This blockade disrupts the entire secretory pathway, as the accumulation of misfolded proteins can nonspecifically impair the trafficking of other secreted proteins nih.gov. This leads to a significant reduction in the amount of correctly folded proinsulin that can reach the Golgi for conversion into mature insulin, thereby diminishing the beta-cell's capacity for insulin secretion nih.gov. Conditions that negatively affect proinsulin export from the ER, such as impaired ER-to-Golgi traffic, promote insulin deficiency nih.gov.
The accumulation of misfolded proinsulin within the ER is not merely a problem of insufficient insulin production; it is actively toxic to the beta-cell. This proteotoxicity is a central feature of diseases caused by INS gene mutations frontiersin.orgnih.gov. The buildup of unfolded or misfolded proteins triggers a state of chronic ER stress nih.gov. In response, the cell activates the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore ER homeostasis by reducing protein synthesis and increasing the production of chaperones to aid in folding doi.org.
However, if the stress is prolonged and severe, the UPR can switch from a pro-survival to a pro-apoptotic (cell death) signal nih.govdoi.org. This sustained activation of the UPR is a key mechanism leading to beta-cell death in diabetes related to proinsulin misfolding doi.orgfrontiersin.org. The accumulation of misfolded proinsulin is a causal factor leading to beta-cell failure and diabetes nih.gov. This process sets up a pathological cycle where beta-cells, stimulated to produce more insulin in response to high blood glucose, ultimately fail and die due to the toxic effects of the misfolded precursor protein nih.gov.
In individuals with heterozygous mutations in the INS gene, both mutant and wild-type (normal) proinsulin are produced in the same beta-cell. A critical aspect of the resulting pathology is the dominant-negative effect of the mutant protein on its wild-type counterpart nih.gov. The misfolded mutant proinsulin can directly interact with and entrap the co-expressed wild-type proinsulin within the ER plos.orgnih.gov.
This interaction often involves the formation of abnormal intermolecular disulfide bonds, creating mixed complexes of mutant and wild-type proinsulin nih.govnih.govnih.gov. These complexes are recognized as aberrant by the ER quality control system and are retained, preventing the wild-type proinsulin from trafficking to the Golgi for processing and secretion plos.orgnih.gov. This mechanism effectively blocks the production of mature insulin from the normal allele, leading to severe insulin deficiency even though one functional copy of the gene is present nih.govplos.orgnih.gov. This dominant-negative inhibition is a hallmark of Mutant INS-gene-induced Diabetes of Youth (MIDY) and is a primary driver of the disease's molecular pathogenesis plos.orgnih.govresearchgate.net. The trafficking of wild-type proinsulin is impaired, limiting the production of bioactive mature insulin nih.gov.
Genetic Determinants of Proinsulin-Related Pathology
The genetic basis for proinsulin misfolding predominantly lies in mutations within the INS gene. These mutations, often heterozygous and dominant, cause a spectrum of diabetes phenotypes, including permanent neonatal diabetes mellitus (PNDM) and MIDY frontiersin.orgnih.govmdpi.com. The mutations can occur in various domains of the preproinsulin molecule, but those that affect the folding of the proinsulin chain are particularly detrimental nih.gov.
A significant number of these mutations involve cysteine residues. Proinsulin's native structure is stabilized by three specific disulfide bonds nih.govnih.govmdpi.com. Mutations that either introduce a new cysteine or remove one of the six canonical cysteines result in an unpaired thiol group frontiersin.orgnih.govmdpi.com. This free cysteine can form incorrect intra- or intermolecular disulfide bonds, leading to protein aggregation and ER retention nih.govmdpi.com. For example, the Akita mouse has a Cys(A7)Y mutation (C96Y in human proinsulin numbering), which disrupts a crucial disulfide bond and causes severe proinsulin misfolding nih.gov.
Beyond cysteine mutations, various missense mutations that substitute a single amino acid can also destabilize the proinsulin molecule and impair its folding nih.govmdpi.com. These non-cysteine-related mutations often occur at evolutionarily conserved residues, highlighting their importance for achieving the correct three-dimensional structure frontiersin.orgnih.gov. Such mutations can disrupt alpha-helical structures or interfere with the hydrophobic core, leading to misfolding, ER stress, and beta-cell dysfunction mdpi.com.
The table below details several representative INS gene mutations and their established effects on proinsulin homeostasis.
| Mutation | Location | Mutation Type | Consequence | Associated Condition |
|---|---|---|---|---|
| C(A7)Y / C96Y | A-Chain | Cysteine Missense | Disrupts B7-A7 disulfide bond, causes severe misfolding and ER retention, induces ER stress. nih.gov | PNDM / Akita Mouse Model |
| F(B24)C | B-Chain | Cysteine Introduction | Introduces an extra cysteine, leading to abnormal disulfide bonds and complete ER retention. mdpi.com | PNDM |
| A24D | Signal Peptide | Missense | Impairs cleavage of the signal peptide, affecting entry into the ER and subsequent folding. nih.govnih.gov | PNDM |
| G(B20)R | B-Chain | Missense | Impairs folding and trafficking, exhibits a dominant-negative effect on wild-type proinsulin. nih.gov | MODY |
| R89C | C-A Cleavage Site | Cysteine Introduction | Adds a cysteine at a processing site, disrupting both proinsulin processing and folding. mdpi.com | PNDM |
| L(B11)P | B-Chain | Missense | Disrupts B-chain structure essential for correct disulfide bond alignment. nih.gov | MIDY |
Mutations Affecting Proinsulin Processing Sites
The conversion of proinsulin to mature, biologically active insulin is a critical step in glucose homeostasis, orchestrated by the sequential cleavage of the C-peptide from the proinsulin molecule. This process relies on the precise recognition of specific cleavage sites by prohormone convertases, primarily PC1/3 and PC2. Genetic mutations that alter these cleavage sites can severely impair proinsulin processing, leading to a state of hyperproinsulinemia, where unprocessed or partially processed proinsulin circulates in the blood. While often associated with mild glucose intolerance or diabetes, these mutations underscore the critical importance of accurate enzymatic processing in insulin biosynthesis.
The primary cleavage sites in human proinsulin are at the B-chain/C-peptide junction and the C-peptide/A-chain junction. PC1/3 preferentially cleaves at the B-chain–C-peptide connecting site, while PC2 acts at the C-peptide–A-chain junction. nih.gov Mutations at these sites can disrupt the binding and catalytic activity of these convertases.
A notable example involves mutations at the Arginine (Arg) residue at position 89 (R89), located at the C-peptide–A-chain junction, which is the recognition site for PC2. nih.gov Several substitutions at this position have been identified, each leading to hyperproinsulinemia due to the inefficient cleavage of the des-31,32 split proinsulin intermediate to insulin and C-peptide. nih.gov
Proinsulin Tokyo (R89H): A substitution of Arginine with Histidine.
Proinsulin Kyoto (R89L): A substitution of Arginine with Leucine. nih.govmdpi.com
Proinsulin Oxford (R89P): A substitution of Arginine with Proline. nih.govmdpi.com
These mutations typically result in a mild diabetic phenotype or glucose intolerance. nih.gov The clinical presentation is often characterized by elevated levels of circulating proinsulin or proinsulin-like molecules. Another mutation, p.R89C, introduces a cysteine residue at this cleavage site, leading to Permanent Neonatal Diabetes Mellitus (PNDM) by disturbing proinsulin processing. mdpi.com
In contrast to the mutations at the PC2 cleavage site, a mutation at the B-chain, specifically H34D (Proinsulin Providence), is also associated with hyperproinsulinemia. However, the underlying mechanism is thought to involve abnormal sorting of proinsulin into the constitutive secretory pathway, where the necessary processing enzymes are absent, rather than a direct impairment of cleavage site recognition. nih.govnih.gov
The table below summarizes key mutations affecting proinsulin processing sites and their associated clinical outcomes.
| Mutation Name | Amino Acid Change | Affected Cleavage Site | Mechanism of Impairment | Clinical Consequence |
| Proinsulin Tokyo | R89H | C-peptide/A-chain (PC2 site) | Disturbs processing of des-31,32 split proinsulin. nih.gov | Hyperproinsulinemia, mild diabetes or glucose intolerance. nih.gov |
| Proinsulin Kyoto | R89L | C-peptide/A-chain (PC2 site) | Disturbs processing of des-31,32 split proinsulin. nih.govmdpi.com | Hyperproinsulinemia, mild diabetes or glucose intolerance. nih.govmdpi.com |
| Proinsulin Oxford | R89P | C-peptide/A-chain (PC2 site) | Disturbs processing of des-31,32 split proinsulin. nih.govmdpi.com | Hyperproinsulinemia, mild diabetes or glucose intolerance. nih.govmdpi.com |
| p.R89C | R89C | C-peptide/A-chain (PC2 site) | Introduction of a cysteine residue at the cleavage site disrupts processing. mdpi.com | Permanent Neonatal Diabetes Mellitus (PNDM). mdpi.com |
| Proinsulin Providence | H34D | Not a cleavage site mutation | Causes sorting abnormality, leading to secretion of unprocessed proinsulin. nih.govnih.gov | Familial hyperproinsulinemia, Type 2 Diabetes. mdpi.com |
Genetic Variants Impacting Proinsulin Biosynthesis and Secretion Efficiency
Beyond the critical step of enzymatic processing, the entire pathway of proinsulin biosynthesis and secretion is susceptible to disruption by genetic variants. These mutations, primarily found in the INS gene, can affect the initial stages of synthesis, protein folding, and trafficking from the endoplasmic reticulum (ER) to secretory granules. The consequences of these variants range from neonatal diabetes to later-onset forms like Maturity-Onset Diabetes of the Young (MODY).
Mutations in the INS gene can lead to the production of misfolded proinsulin molecules. frontiersin.org These aberrant proteins can accumulate in the ER, leading to a condition known as ER stress. nih.govmdpi.com Chronic ER stress can trigger apoptotic pathways, ultimately leading to the death of pancreatic β-cells and severe insulin deficiency. nih.gov A significant aspect of these mutations is their dominant-negative effect, where the mutant proinsulin can interfere with the proper folding and trafficking of wild-type proinsulin produced from the normal allele. frontiersin.orgjci.org This interaction, often through the formation of improper disulfide bonds, traps the wild-type proinsulin in the ER, further reducing the amount of insulin that can be secreted. frontiersin.orgjci.org
Genetic variants impacting proinsulin biosynthesis and secretion can be categorized based on the affected region of the preproinsulin molecule:
Signal Peptide Mutations: The signal peptide is crucial for guiding the preproinsulin molecule into the ER. Mutations in this region can impair this translocation process or the subsequent cleavage of the signal peptide. mdpi.comnih.govfrontiersin.org For example, the A24D mutation in the signal peptide cleavage site leads to inefficient and improper cleavage, causing the resulting abnormal proteins to be retained in the ER and impairing the export of wild-type proinsulin. mdpi.comdiabetesjournals.orgdiabetesjournals.org This leads to a dominant-negative effect and can cause permanent neonatal diabetes. mdpi.comdiabetesjournals.org
Mutations Affecting Disulfide Bond Formation: A large proportion of mutations causing monogenic diabetes involve the gain or loss of a cysteine residue. nih.gov Proinsulin requires the formation of three specific disulfide bonds to achieve its correct three-dimensional structure. mdpi.com An odd number of cysteine residues leads to misfolding and the formation of aberrant intermolecular disulfide bonds, which contributes to protein aggregation, ER stress, and β-cell dysfunction. frontiersin.orgnih.gov The Akita mouse model, with a C96Y mutation, is a classic example of how a single cysteine substitution can lead to misfolded proinsulin, ER stress, and early-onset diabetes. nih.gov
Non-Cysteine Mutations Affecting Folding: Mutations in other evolutionarily conserved residues can also destabilize the proinsulin molecule and lead to misfolding. nih.gov These mutations can disrupt the structural integrity necessary for proper disulfide bond formation and efficient trafficking out of the ER. mdpi.comfrontiersin.org For instance, mutations affecting conserved residues like HisB5 and GlyB8 are critical for the proper folding of proinsulin. frontiersin.org
These genetic defects highlight the delicate and complex process of insulin production. The failure at any of these biosynthetic steps can lead to a cascade of events, including protein misfolding, ER stress, β-cell death, and ultimately, the development of diabetes.
The following table provides examples of genetic variants that impact proinsulin biosynthesis and secretion efficiency.
| Variant Location | Example Mutation | Molecular Pathophysiology | Clinical Phenotype |
| Signal Peptide | A24D | Impairs signal peptide cleavage, leading to proinsulin misfolding and ER retention. nih.govdiabetesjournals.orgdiabetesjournals.org Exerts a dominant-negative effect on wild-type proinsulin. diabetesjournals.orgdiabetesjournals.org | Permanent Neonatal Diabetes Mellitus (PNDM), Mutant INS-gene-induced Diabetes of Youth (MIDY). mdpi.comdiabetesjournals.org |
| Cysteine Residues | C96Y (Akita mouse) | Causes misfolding of the proinsulin molecule, leading to ER accumulation, increased ER stress, and β-cell apoptosis. nih.gov | Early-onset diabetes and β-cell loss in mouse models. nih.gov A cause of neonatal diabetes in humans. nih.gov |
| Non-Cysteine Residues | G(B23)V | Hinders the proper assembly of the A and B chains, preventing the formation of disulfide bonds. frontiersin.org | Mutant INS-gene-induced Diabetes of Youth (MIDY). frontiersin.org |
| B-Chain | H34D (Proinsulin Providence) | Prevents appropriate trafficking and sorting of proinsulin, leading to its secretion through the constitutive pathway without proper processing. mdpi.com | Type 2 Diabetes associated with familial hyperproinsulinemia. mdpi.com |
V. Biological Functions of Proinsulin C Peptide Beyond Structural Role
Role in Proinsulin Folding and Disulfide Bridge Formation
The primary and most established function of C-peptide is its critical role as an intramolecular chaperone in the biosynthesis of insulin (B600854). nih.gov Proinsulin, a single-chain polypeptide, must be correctly folded to allow for the formation of three specific disulfide bonds that are essential for the structure and function of the mature insulin molecule. wikipedia.orgresearchgate.net The C-peptide segment connects the A-chain and B-chain of insulin, bringing them into close proximity and facilitating the precise alignment of cysteine residues for proper disulfide bridge formation within the endoplasmic reticulum. nih.govresearchgate.net
Cellular Receptor Binding and Signal Transduction Mechanisms
Beyond its structural role in insulin synthesis, C-peptide acts as a signaling molecule, initiating a variety of intracellular responses by binding to cell surface receptors.
Evidence strongly suggests that C-peptide exerts its effects by binding to a specific cell surface receptor, which is likely a G-protein coupled receptor (GPCR). nih.govnih.govscialert.net Studies have demonstrated stereospecific binding of C-peptide to the membranes of several human cell types in the nanomolar concentration range, which is consistent with physiological levels. nih.gov This binding is not displaced by insulin, insulin-like growth factor (IGF)-I, or IGF-II, indicating a distinct and specific receptor. nih.gov
A key finding supporting the involvement of a GPCR is that the binding and subsequent cellular effects of C-peptide can be abolished by pretreatment of cells with pertussis toxin. nih.govnih.gov Pertussis toxin is known to inactivate a subset of G-proteins (Gαi or Gαo), thereby uncoupling them from their receptors. nih.gov While the exact identity of the C-peptide receptor has remained elusive, the orphan GPCR, GPR146, has been identified as a strong candidate that is essential for C-peptide signaling in some cell types. bioscientifica.comnih.gov Upon binding, C-peptide and its receptor can be internalized by the cell, which may play a role in regulating cellular transcription. bioscientifica.comnih.gov
The binding of C-peptide to its receptor triggers a cascade of intracellular signaling events. The activation of the G-protein leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate and diacylglycerol (DAG). nih.govscialert.net This leads to an increase in intracellular calcium concentrations and the activation of various isoforms of protein kinase C (PKC). nih.govscialert.net
These initial events subsequently activate several key downstream signaling pathways that mediate the diverse biological effects of C-peptide.
| Signaling Pathway | Key Components/Mediators | Associated Cellular Effects |
| MAPK Pathway | ERK1/2, p44/p42 MAP kinase | Regulation of cell proliferation, stimulation of Na+/K+-ATPase activity. nih.govnih.gov |
| PI-3-K Pathway | PI-3-Kinase, Akt | Involved in cell survival and metabolic regulation. nih.govscialert.net |
| Na+/K+-ATPase | α and β subunits | Stimulation of ion transport, maintenance of cellular membrane potential. nih.govnih.gov |
| eNOS Pathway | Endothelial Nitric Oxide Synthase | Production of nitric oxide, vasodilation, renal protection. nih.govnih.gov |
| PKC Pathway | Diacylglycerol (DAG), various PKC isoforms | Phosphorylation of target proteins, activation of other signaling cascades. nih.govnih.gov |
Activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2), is a well-documented consequence of C-peptide signaling. nih.govnih.gov For instance, C-peptide stimulates the activity of Na+/K+-ATPase in human renal tubular cells through an ERK1/2-dependent mechanism. nih.gov This involves the phosphorylation of the pump's alpha subunit and its translocation to the cell membrane. nih.gov The activation of Phosphoinositide 3-kinase (PI-3-K) and endothelial nitric oxide synthase (eNOS) have also been reported as crucial downstream effects. nih.gov
C-peptide signaling extends to the cell nucleus, where it can modulate the activity of transcription factors and alter gene expression. nih.govnih.gov This provides a mechanism for its longer-term physiological effects. For example, long-term exposure of human renal tubular cells to physiological concentrations of C-peptide increases the expression of the Na,K-ATPase α1-subunit. nih.govplos.org
This effect is mediated through a PKC- and MAP kinase-dependent pathway that leads to the activation of the transcription factor ZEB (Zinc finger E-box-binding homeobox). nih.govplos.org C-peptide stimulation increases the DNA binding activity of ZEB, which in turn promotes the transcription of the Na,K-ATPase α1-subunit gene. nih.gov Additionally, C-peptide has been shown to increase the transcription of ribosomal DNA (rDNA), leading to an increased expression of ribosomal RNA (rRNA), which is essential for protein synthesis and cell growth. researchgate.net These findings support a transcriptional regulatory role for C-peptide, contributing to its reno-protective and other cellular functions. researchgate.net
Investigational Biological Activities
Research into the functions of C-peptide has uncovered potential therapeutic activities, particularly its ability to counteract cellular stress and damage.
C-peptide has demonstrated significant anti-oxidative and anti-apoptotic properties in various cell types, particularly endothelial cells. nih.govspandidos-publications.com It can mitigate the detrimental effects of high glucose, which is known to increase the production of reactive oxygen species (ROS). nih.govnih.gov
The anti-oxidative action of C-peptide is partly achieved by inhibiting the NAD(P)H oxidase enzyme, a major source of ROS in endothelial cells exposed to high glucose. nih.govnih.govnih.gov C-peptide has been shown to reduce the translocation of the NAD(P)H oxidase subunit RAC-1 to the cell membrane, thereby decreasing the enzyme's activity and quenching ROS production. nih.gov Furthermore, C-peptide can activate AMP-activated protein kinase α (AMPKα), which also contributes to the inhibition of ROS generation and prevents mitochondrial fission, a process linked to cellular damage. diabetesjournals.org
By reducing oxidative stress, C-peptide protects cells from apoptosis (programmed cell death). diabetesjournals.org It significantly decreases the activity of caspase-3, a key executioner enzyme in the apoptotic pathway, and upregulates the production of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). nih.govnih.gov This protective effect helps to preserve the integrity and function of cells, such as those lining blood vessels, which are often damaged by the complications of diabetes. spandidos-publications.comdiabetesjournals.org
Modulation of Lipid Metabolism within Cells
Recent research has illuminated the role of C-peptide in the regulation of lipid metabolism, particularly within adipocytes and hepatocytes. While not as potent as insulin, C-peptide exhibits distinct effects on lipid synthesis, storage, and breakdown.
One of the key findings is the ability of C-peptide to inhibit lipolysis, the process of breaking down stored triglycerides into free fatty acids and glycerol (B35011). In a study on the adipose tissue of diabetic rats, C-peptide was found to significantly inhibit isoproterenol-stimulated lipolysis. This anti-lipolytic effect is mediated through the activation of the enzyme phosphodiesterase-3B (PDE3B). The activation of PDE3B leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of hormone-sensitive lipase, a key enzyme in the lipolytic cascade. Interestingly, the inhibitory effect of C-peptide on lipolysis was observed to be enhanced when combined with insulin.
Beyond its impact on lipolysis, C-peptide has been associated with broader aspects of lipid metabolism. Studies have shown a significant correlation between C-peptide levels and lipid profiles in healthy individuals. Furthermore, elevated C-peptide levels have been identified as a risk factor for non-alcoholic fatty liver disease (NAFLD), a condition characterized by the accumulation of fat in the liver. This suggests a potential role for C-peptide in hepatic lipid metabolism. At a systemic level, C-peptide has also been associated with distinct plasma phospholipid profiles, indicating its influence on the composition and transport of lipids in the bloodstream.
The table below summarizes key research findings on the modulation of lipid metabolism by C-peptide.
| Cell/Tissue Type | Observed Effect of C-Peptide | Mechanism of Action | Key Research Findings |
| Adipose Tissue (diabetic rats) | Inhibition of stimulated lipolysis | Activation of phosphodiesterase-3B (PDE3B) | C-peptide significantly reduced glycerol release from adipose tissue stimulated with isoproterenol. This effect was blocked by a PDE3B inhibitor. |
| Adipose Tissue (rats) | Modulation of insulin's metabolic actions | Not fully elucidated | C-peptide was found to modulate the inhibitory effect of insulin on lipolysis and its stimulatory effect on glucose consumption. |
| Systemic (Human) | Association with altered lipid profiles | Indirect, likely related to insulin resistance | Studies in healthy adults have shown correlations between fasting C-peptide levels and serum cholesterol and triglycerides. |
| Liver (Human) | Association with Non-Alcoholic Fatty Liver Disease (NAFLD) | Not fully elucidated, but linked to insulin resistance | Elevated fasting C-peptide is a significant predictor of NAFLD, independent of other metabolic factors. |
| Plasma (Human) | Association with distinct phospholipid profiles | Unknown | C-peptide levels are associated with specific changes in the composition of plasma phospholipids. |
Interactions with Other Cellular Components and Pathways
The biological effects of C-peptide are initiated by its interaction with specific cellular components, leading to the activation of downstream signaling pathways. While a definitive high-affinity receptor for C-peptide has yet to be fully characterized, evidence strongly suggests that it binds to a G-protein coupled receptor (GPCR) on the cell surface. nih.govphysiology.orgbioscientifica.com The orphan receptor GPR146 has been identified as a potential candidate for this role. bioscientifica.com This initial binding event triggers a cascade of intracellular signaling events.
The interaction of C-peptide with its putative receptor leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This results in an increase in intracellular calcium concentrations and the activation of various isoforms of protein kinase C (PKC). nih.gov These initial steps are crucial for the propagation of the C-peptide signal to downstream effector pathways, most notably the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. nih.govfrontiersin.orgnih.govresearchgate.net
The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are key mediators of cellular processes such as proliferation, differentiation, and apoptosis. abcam.com C-peptide has been shown to induce the phosphorylation and activation of these MAPK pathways in various cell types. nih.govnih.gov The activation of the PI3K/Akt pathway by C-peptide is also well-documented. nih.govresearchgate.net This pathway is central to cell survival, growth, and metabolism.
The activation of these signaling cascades by C-peptide ultimately leads to the modulation of various downstream cellular functions. This includes the stimulation of Na+/K+-ATPase and endothelial nitric oxide synthase (eNOS) activities, which are important for maintaining cellular ion gradients and vascular health, respectively. wikipedia.org Furthermore, C-peptide signaling influences the activity of several transcription factors, including nuclear factor-kappa B (NF-κB), cAMP response element-binding protein (CREB), and peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govnih.gov By modulating these transcription factors, C-peptide can regulate the expression of genes involved in inflammation, cell survival, and metabolism.
The following table provides a summary of the key cellular interactions and signaling pathways activated by C-peptide.
| Cellular Component/Pathway | Interaction/Effect of C-Peptide | Downstream Consequences |
| G-Protein Coupled Receptor (GPCR) | Binds to a putative GPCR on the cell surface (GPR146 is a candidate). bioscientifica.com | Initiation of intracellular signaling cascades. |
| Phospholipase C (PLC) | Activates PLC. nih.gov | Increased intracellular calcium and activation of Protein Kinase C (PKC). nih.gov |
| MAPK Pathway (ERK, JNK, p38) | Induces phosphorylation and activation. nih.govnih.gov | Regulation of gene expression, cell proliferation, and survival. |
| PI3K/Akt Pathway | Stimulates activation. nih.govresearchgate.net | Promotion of cell survival and regulation of metabolism. |
| Na+/K+-ATPase | Increases activity. wikipedia.org | Maintenance of cellular ion homeostasis. |
| Endothelial Nitric Oxide Synthase (eNOS) | Enhances activity. wikipedia.org | Increased nitric oxide production, promoting vasodilation. |
| Transcription Factors (NF-κB, CREB, PPARγ) | Modulates activity. nih.govnih.gov | Regulation of gene expression related to inflammation, apoptosis, and metabolism. |
Evolutionary Perspectives of C-Peptide Function
The evolutionary history of the proinsulin C-peptide offers valuable insights into its biological roles. While the A and B chains of insulin are highly conserved across a wide range of species, the amino acid sequence of the C-peptide is remarkably variable. wikipedia.org This high degree of sequence divergence suggests that the primary evolutionary pressure on the C-peptide has been to maintain its structural role as a linker that facilitates the correct folding and disulfide bond formation of proinsulin. nih.gov
The relaxed evolutionary constraint on the C-peptide's primary sequence, beyond its length and certain charge characteristics necessary for proinsulin processing, may have provided an evolutionary playground for the emergence of new biological activities. nih.govnih.gov It is hypothesized that the bioactive properties of C-peptide observed today may have arisen as secondary functions. These bioactivities could have initially been transient, weak, and not essential for survival. nih.gov However, over evolutionary time, some of these activities may have become more consolidated and physiologically relevant in certain lineages.
This perspective helps to explain the apparent paradox of C-peptide: it is a bioactive molecule with demonstrable effects on cellular signaling, yet its absence does not lead to an immediate and severe phenotype, unlike the absence of insulin. The primary function of ensuring proper insulin synthesis is evolutionarily ancient and critical. The secondary, hormone-like activities may represent more recent evolutionary acquisitions that fine-tune various physiological processes. The structural flexibility of the C-peptide, which lacks a well-defined three-dimensional structure in solution, further supports the idea that it can interact with multiple, diverse cellular partners, potentially leading to the evolution of a range of biological effects. nih.gov
Vi. Advanced Research Methodologies and Models in Proinsulin Studies
In Vitro Cellular and Subcellular Models
In vitro models provide controlled environments to study specific aspects of proinsulin biology, free from the systemic complexities of a whole organism.
Isolated pancreatic islets, which contain beta cells in their native microenvironment, are a cornerstone of proinsulin research. Studies using islets isolated from transgenic mice expressing mutant human proinsulin have been particularly insightful. For instance, biosynthetic studies on islets from mice with the His-B10→Asp mutation revealed that while the processing of normal mouse proinsulin was largely unaffected, a significant portion of the mutant human proinsulin was rapidly secreted through an unregulated pathway or degraded within the islet cells. nih.gov This model system allows for direct analysis of proinsulin synthesis, processing, and secretion pathways.
Similarly, islets from Akita mice, which express a misfolded proinsulin due to a Cys(A7)Y mutation, show impaired trafficking of secretory proteins, indicating that the accumulation of misfolded proinsulin disrupts the function of the early secretory pathway. nih.govdiabetesjournals.org Research on human islets has identified distinct beta-cell populations, including a type that expresses proinsulin but lacks the primary converting enzyme, PC1/3. nih.govsigmaaldrich.com This finding suggests a previously unrecognized heterogeneity in beta-cell function and proinsulin processing. nih.govsigmaaldrich.com
Immortalized beta-cell lines, such as the rat-derived INS-1 cells, offer a scalable and genetically tractable alternative to primary islets. These cell lines are instrumental in studies involving recombinant DNA technology to dissect the molecular consequences of specific proinsulin mutations on cellular stress and protein trafficking.
Cell-free protein synthesis (CFPS) systems, typically derived from Escherichia coli extracts, provide a powerful tool for producing proinsulin outside of a living cell. nih.gov This methodology decouples protein production from cell growth, which is advantageous for expressing proteins like proinsulin that can be toxic or form insoluble inclusion bodies when expressed in bacteria. nih.govresearchgate.net
A significant challenge in producing proinsulin, both in bacteria and cell-free systems, is ensuring its correct folding and solubility. nih.govresearchgate.net Research has shown that fusing proinsulin to fluorescent proteins can enhance its soluble expression in CFPS systems. nih.gov One study successfully expressed a Pins-eGFP fusion protein, yielding approximately 12.28 µg/mL in a CFPS system. nih.gov More purified systems, such as PUREfrex® 2.1, which is composed of purified components necessary for transcription and translation, have been successful in expressing proinsulin while avoiding proteases that can degrade the product. biorxiv.org These systems are being explored for rapid, on-demand, and decentralized manufacturing of insulin (B600854) precursors. biorxiv.orgumbc.edu
| System Type | Key Strategy | Primary Finding | Reference |
|---|---|---|---|
| E. coli Extract-Based | Fusion with fluorescent proteins (e.g., mCherry, eGFP) | Successfully expressed soluble proinsulin, overcoming the typical formation of inclusion bodies. The Pins-eGFP titer reached (12.28±3.45) μg/mL. | nih.gov |
| Purified CFPS (PUREfrex® 2.1) | Use of a purified system devoid of proteases; addition of chaperones. | Successfully expressed a tagged proinsulin construct. The chaperones FkpA and Skp were critical for proper expression. | biorxiv.org |
| Streptozotocin-Nicotinamide-Induced Rat Islet Adenoma | Development of a cell-free system from a mammalian tumor source. | Synthesized radiolabeled proteins identified as insulin and proinsulin, demonstrating the feasibility of a mammalian-derived cell-free system. | nih.gov |
Recombinant DNA technology is fundamental to modern proinsulin research, enabling the production and manipulation of the proinsulin gene. nih.govoup.comresearchgate.net This technology allows for the insertion of the human proinsulin gene into vectors that can then be expressed in various systems, from bacteria to mammalian cells. nih.gov
Site-directed mutagenesis, a precision tool within this technology, allows researchers to introduce specific mutations into the proinsulin cDNA. This has been pivotal for understanding the structure-function relationships of proinsulin and for modeling human genetic disorders. nih.govfrontiersin.org For example, by introducing furin consensus cleavage sequences into the human proinsulin cDNA, researchers engineered a proinsulin molecule that could be efficiently processed into mature insulin in a wide variety of cell types, not just specialized endocrine cells. nih.gov Furthermore, introducing the naturally occurring His-B10→Asp mutation into this engineered proinsulin resulted in a 10- to 100-fold greater accumulation of mature insulin. nih.gov This approach is invaluable for studying the mechanisms of proinsulin processing and for developing novel therapeutic strategies. nih.govfrontiersin.org
Animal Models for Mechanistic Investigations
Animal models, particularly genetically engineered mice, are indispensable for studying the systemic and long-term consequences of altered proinsulin biology in a physiological context.
Transgenic mouse models that express mutant forms of the insulin (INS) gene have provided profound insights into the pathogenesis of diabetes resulting from proinsulin misfolding.
Akita Mouse : This is one of the most widely studied models for mutant INS-gene-induced diabetes. nih.gov Akita mice carry a heterozygous, dominant-negative missense mutation (Cys96Tyr, also referred to as Cys(A7)Y) in the Ins2 gene. diabetesjournals.orgnih.govarvojournals.org This mutation prevents the formation of a critical disulfide bond, leading to proinsulin misfolding and accumulation in the endoplasmic reticulum (ER) of beta cells. diabetesjournals.orgarvojournals.orgnih.gov The accumulation of misfolded protein triggers chronic ER stress, leading to beta-cell dysfunction and eventual death, causing insulin-deficient diabetes. nih.govnih.govplos.org Despite co-expression of three other wild-type insulin alleles, these mice develop severe hyperglycemia. nih.govdiabetesjournals.org This model demonstrates that the misfolded protein has a dominant-negative effect, impairing the processing and secretion of co-existing wild-type proinsulin. nih.gov
NOD-PI Mouse : The Non-Obese Diabetic (NOD) mouse is a primary model for autoimmune type 1 diabetes. The NOD-PI transgenic model involves the overexpression of proinsulin 2 in antigen-presenting cells (APCs). nih.govjci.org This enhanced presentation of proinsulin in tolerance-inducing contexts, like the thymus, helps prevent the development of insulitis and autoimmune diabetes. nih.govjci.org This model is crucial for studying the mechanisms of immune tolerance to proinsulin and for investigating how breakdowns in this tolerance can lead to autoimmune destruction of beta cells. nih.govjci.org
B10 Mutation Models : To model the human syndrome of familial hyperproinsulinemia, transgenic mice expressing human proinsulin with a His-B10→Asp mutation have been created. nih.govpnas.org These mice exhibit normoglycemia but have markedly elevated levels of circulating human proinsulin. nih.gov Studies using islets from these mice showed that the mutant proinsulin is inefficiently sorted into the regulated secretory pathway and is instead secreted in an unprocessed form via a constitutive pathway. nih.govpnas.org This model directly links a specific proinsulin mutation to a defect in protein trafficking and processing, mirroring the human disease. nih.gov
| Model | Genetic Modification | Key Phenotype | Primary Research Application | Reference |
|---|---|---|---|---|
| Akita Mouse | Heterozygous Cys(A7)Y mutation in the Ins2 gene | Proinsulin misfolding, ER stress, beta-cell death, and severe hyperglycemia | Studying dominant-negative effects of misfolded proinsulin and ER stress-induced diabetes | diabetesjournals.orgnih.govnih.gov |
| NOD-PI Mouse | Transgenic overexpression of proinsulin 2 in antigen-presenting cells on a NOD background | Prevention of insulitis and type 1 diabetes | Investigating immune tolerance mechanisms to proinsulin in autoimmune diabetes | nih.govjci.org |
| B10 Mutation Model | Transgenic expression of human proinsulin with a His-B10→Asp mutation | Normoglycemia with marked hyperproinsulinemia | Modeling familial hyperproinsulinemia and studying proinsulin trafficking and secretion pathways | nih.govpnas.org |
Gene targeting techniques like knockout (gene inactivation) and knock-in (gene replacement or insertion) offer precise ways to study the function of specific genes and the impact of specific mutations. azolifesciences.com
Gene Knockout Models : In contrast to humans who have one insulin gene, rodents have two (Ins1 and Ins2). This has been exploited to create proinsulin 2 knockout NOD mice. nih.govnih.gov These mice, lacking the proinsulin 2 isoform, show an accelerated development of type 1 diabetes. nih.govnih.gov This finding highlights the critical role of proinsulin 2 expression, particularly in the thymus, for establishing central tolerance and preventing autoimmunity against beta cells. nih.govnih.govdiabetesjournals.org
Gene Knock-in Models : Knock-in technology allows for the replacement of a normal gene with a mutated version at its exact genetic locus, ensuring physiologically relevant expression levels. cyagen.com Researchers have used this approach to create mice with an R(B22)E substitution in the Ins2 gene. diabetesjournals.org While heterozygous mice are not diabetic under normal conditions, males develop frank diabetes when challenged with a high-fat diet. This model demonstrates how a subtle, sub-threshold genetic predisposition to proinsulin misfolding can interact with environmental factors (like diet) to precipitate beta-cell failure and diabetes. diabetesjournals.org
Models for Studying ER Stress and Proteostasis in Vivo
The study of Endoplasmic Reticulum (ER) stress and proteostasis in the context of (A-C-B) human proinsulin is critical for understanding beta-cell dysfunction in diabetes. In vivo models are indispensable for recapitulating the complex physiological environment where proinsulin is synthesized, folded, and processed.
One approach involves the use of genetic mouse models. For instance, deletion of OSGEP, a key regulator of proinsulin translation, in mice leads to impaired proinsulin synthesis, increased ER stress, and subsequent glucose intolerance. nih.gov This highlights the role of specific genes in maintaining proinsulin proteostasis. Another widely used model is the Akita mouse, which expresses a mutant proinsulin (C96Y) that cannot fold correctly due to the loss of a critical cysteine residue. plos.org The accumulation of this misfolded proinsulin in the ER induces a chronic state of ER stress and the unfolded protein response (UPR), providing a valuable system to study the downstream consequences of proinsulin misfolding on beta-cell health. plos.org
Studies have also focused on the transcription factor PDX1, which is crucial for beta-cell function and managing ER stress. nih.gov Pdx1 deficiency in animal models leads to increased ER stress, underscoring its importance in maintaining ER homeostasis, which is tightly linked to proinsulin folding and trafficking. nih.gov Furthermore, research has demonstrated a bidirectional relationship where proinsulin misfolding can induce ER stress, and conversely, ER stress can lead to proinsulin misfolding, creating a vicious cycle that contributes to beta-cell failure. nih.gov These in vivo models are instrumental in dissecting the molecular pathways that connect genetic mutations, ER stress, and the ultimate failure of beta-cells to produce sufficient insulin.
| In Vivo Model | Mechanism | Key Findings in Proinsulin Studies | Reference |
| OSGEP Deletion Mice | Impaired proinsulin translation | Increased ER stress, glucose intolerance, highlights OSGEP's role in proteostasis. | nih.gov |
| Akita (C96Y) Mice | Expression of misfolded proinsulin | Chronic ER stress, induction of UPR, model for misfolding-induced beta-cell dysfunction. | plos.org |
| Pdx1 Deficient Mice | Deficiency in a key beta-cell transcription factor | Increased ER stress, demonstrates PDX1's role in maintaining ER homeostasis for proper proinsulin folding. | nih.gov |
Biochemical and Biophysical Characterization Techniques
A variety of sophisticated techniques are employed to investigate the biochemical and biophysical properties of (A-C-B) human proinsulin, from its synthesis to its three-dimensional structure.
Pulse-Chase Labeling and Immunoprecipitation for Biosynthesis and Conversion Analysis
Pulse-chase analysis is a classic and powerful technique to track the biosynthesis and processing of proinsulin into insulin. This method involves "pulsing" cells, typically pancreatic islets, with a brief exposure to media containing radiolabeled amino acids, such as 35S-methionine or 3H-leucine. researchgate.netnih.gov These labeled amino acids are incorporated into newly synthesized proinsulin molecules.
Following the pulse, the cells are "chased" by incubating them in media with an excess of unlabeled amino acids. researchgate.netnih.gov At various time points during the chase, cell lysates and secreted media are collected. Proinsulin and its conversion products are then specifically isolated from these complex mixtures using immunoprecipitation with anti-insulin antibodies. researchgate.netresearchgate.net
The immunoprecipitated proteins are subsequently analyzed by techniques like SDS-PAGE and high-performance liquid chromatography (HPLC). researchgate.netnih.gov This allows researchers to quantify the rate of proinsulin synthesis, its conversion into various intermediates (like des-31,32 and des-64,65 proinsulins) and mature insulin, and its secretion from the cell. researchgate.net For example, studies using this technique have demonstrated that the conversion of proinsulin to insulin is significantly slowed or blocked in mouse models lacking essential processing enzymes like prohormone convertase 1/3. researchgate.net
| Step | Description | Purpose | Typical Reagents/Methods |
| Pulse | Brief incubation of cells with radiolabeled amino acids. | To label newly synthesized proinsulin. | 35S-methionine, 3H-leucine. researchgate.netnih.gov |
| Chase | Incubation in media with unlabeled amino acids. | To follow the fate of the labeled proinsulin over time. | Standard cell culture media. researchgate.net |
| Immunoprecipitation | Isolation of proinsulin and related peptides from cell lysates and media. | To specifically capture the molecules of interest. | Anti-insulin antibodies. researchgate.netresearchgate.net |
| Analysis | Separation and quantification of the immunoprecipitated proteins. | To determine the kinetics of proinsulin processing and secretion. | SDS-PAGE, HPLC. researchgate.netnih.gov |
ELISA and Other Immunoassays for Proinsulin/C-Peptide Quantification
Enzyme-Linked Immunosorbent Assays (ELISAs) and other immunoassays are fundamental tools for the quantification of proinsulin and C-peptide in biological samples like serum, plasma, and cell culture supernatants. fujifilm.comrndsystems.com Since proinsulin is cleaved to release equimolar amounts of insulin and C-peptide, measuring C-peptide levels provides a reliable indicator of endogenous insulin secretion. tulipgroup.com This is particularly useful because C-peptide has a longer half-life in circulation compared to insulin, making its levels more stable.
These assays typically employ a "sandwich" format, where a capture antibody specific for C-peptide or proinsulin is coated onto a microplate. rndsystems.com The sample is added, and the target molecule binds to the antibody. A second, enzyme-linked detection antibody that recognizes a different epitope on the target molecule is then added. rndsystems.com The amount of bound enzyme, which is proportional to the concentration of the target peptide, is quantified by adding a substrate that produces a measurable color change. rndsystems.com
While highly sensitive, a key consideration for these immunoassays is specificity. Some assays may exhibit cross-reactivity with proinsulin or its partially processed intermediates, which can complicate the interpretation of results, especially in pathological conditions where proinsulin processing is impaired. researchgate.netcam.ac.ukcam.ac.uk Therefore, highly specific assays with negligible cross-reactivity are crucial for accurate assessment of beta-cell function. fujifilm.com
Advanced Spectroscopic Methods (e.g., Circular Dichroism, Mass Spectrometry for structural insights)
Advanced spectroscopic techniques provide invaluable insights into the structure and conformation of proinsulin.
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS), offers high specificity for identifying and quantifying proinsulin and its various processing intermediates. cam.ac.ukcam.ac.uk Unlike immunoassays, MS can distinguish between molecules with very similar structures, such as intact proinsulin, des-31,32 proinsulin, des-64,65 proinsulin, and mature insulin, based on their precise mass-to-charge ratios. cam.ac.uk This capability is crucial for accurately diagnosing defects in proinsulin processing. cam.ac.ukcam.ac.uk
Raman Spectroscopy is another powerful tool for probing the conformational states of proteins. It is highly sensitive to changes in the secondary and tertiary structure and has been used to study the structural rearrangements of insulin during aggregation and fibrillation, a process relevant to proinsulin misfolding. acs.orgacs.org
Molecular Dynamics Simulations for Folding and Conformational Behavior
Molecular Dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. nih.gov These simulations provide atomic-level details of proinsulin's conformational dynamics, folding pathways, and the effects of mutations. nih.govresearchgate.net By applying the principles of classical mechanics, MD simulations can predict how the proinsulin chain folds into its three-dimensional structure, a process that is critical for its correct biological function.
MD simulations have been extensively used to study the conformational changes that insulin undergoes to bind to its receptor, revealing a highly dynamic and stochastic process. researchgate.netplos.orgplos.org These insights are directly relevant to understanding the folding of the insulin moiety within the proinsulin molecule. Simulations can elucidate how specific mutations, such as those found in some forms of monogenic diabetes, disrupt the normal folding process, leading to misfolded intermediates and ER stress. researchgate.net By modeling the interactions between different parts of the proinsulin molecule and with the surrounding solvent, MD can help explain the stability of the native structure and the mechanisms by which misfolding occurs. plos.orgmdpi.com
| MD Simulation Finding | Implication for Proinsulin | Reference |
| BC-CT opening is stochastic and zipper-like. | Provides a model for the conformational flexibility of the B-chain within proinsulin. | plos.org |
| Mutations can alter conformational probabilities. | Explains how genetic variants can lead to misfolding and disease. | plos.org |
| Hinge at Phe24 is critical for conformational change. | Identifies key residues in the folding pathway of the insulin domain. | plos.org |
| Water molecules play a role in conformational opening. | Highlights the importance of the cellular environment in the folding process. | plos.org |
Affinity Chromatography for Protein Interaction Studies
Affinity chromatography is a powerful technique for studying the interactions between proinsulin and other proteins, such as chaperones, processing enzymes, and receptors. This method relies on the specific binding of a molecule (the ligand) immobilized on a solid matrix to its binding partner (the target protein) in a complex mixture.
In the context of proinsulin, a protein known to interact with it can be immobilized on a chromatography resin. A cell lysate containing proinsulin is then passed over this column. If proinsulin binds to the immobilized protein, it will be retained on the column while other proteins wash through. The bound proinsulin can then be eluted and identified.
Conversely, insulin or proinsulin itself can be immobilized to identify and purify its binding partners. For example, insulin-agarose columns have been used to purify the insulin receptor and insulin-degrading enzymes. nih.govnih.gov By analyzing the proteins that bind to an immobilized proinsulin molecule, researchers can identify novel chaperones involved in its folding or enzymes involved in its processing and degradation. This technique was instrumental in isolating an insulin-specific protease, demonstrating that the enzyme degraded insulin but not proinsulin, and that proinsulin could act as a competitive inhibitor. nih.gov
Q & A
Q. Q1. How can the structural conformation of (A-C-B) human proinsulin influence experimental design in folding studies?
The C-peptide domain (residues 55–89) is critical for stabilizing disulfide bonds between the A and B chains during insulin maturation. Researchers should prioritize:
- Circular Dichroism (CD) Spectroscopy to monitor α-helix formation in the C-peptide under varying pH/temperature conditions .
- Mass Spectrometry to verify cleavage efficiency during proinsulin-to-insulin processing, ensuring 1:1 molar ratios of insulin and C-peptide .
- Mutagenesis Studies targeting residues like Gly-Arg-Gly (positions 31–33) to assess misfolding risks in ER stress models .
Basic Research: Detection and Quantification
Q. Q2. What methodological considerations are essential for accurately detecting proinsulin and its derivatives in human serum?
- Immunoassay Specificity : Use dual-antibody systems (e.g., anti-C-peptide and anti-insulin) to distinguish intact proinsulin from split products (e.g., 32,33 split proinsulin), which have differing clinical correlations .
- Gel Filtration Chromatography : Precede immunoassays with acid-ethanol extraction to separate proinsulin from insulin and C-peptide, minimizing cross-reactivity .
- Reference Standards : Validate assays against synthetic proinsulin analogs (≥95% purity) to ensure sensitivity thresholds ≤10 pmol/l .
Advanced Research: Receptor Binding Dynamics
Q. Q3. How do proinsulin binding kinetics differ from insulin in endothelial cells, and what experimental approaches resolve these differences?
Proinsulin binds to high-affinity receptors on HUVECs (Kd ≈6.1 nmol/l) via a single-class mechanism, unlike insulin’s biphasic binding. Key steps:
- Saturation Binding Assays : Use ¹²⁵I-labeled proinsulin to quantify receptor density (≈43,300 receptors/cell) .
- Scatchard Analysis : Differentiate linear (proinsulin) vs. curvilinear (insulin) plots to infer cooperative binding or receptor subtypes .
- Functional Correlates : Measure DNA synthesis (³H-thymidine) at 1–100 nmol/l proinsulin to map dose-response relationships distinct from insulin’s mitogenic effects .
Advanced Research: Proteasomal Degradation Pathways
Q. Q4. What molecular mechanisms target misfolded proinsulin for ER-associated degradation (ERAD) in β-cells?
- Knockdown Models : siRNA-mediated silencing of Derlin-2, HRD1, or p97 increases proinsulin accumulation by >200%, confirming their role in ERAD .
- Ubiquitination Assays : Use immunoprecipitation to tag misfolded proinsulin with ubiquitin (e.g., K48-linked chains) as a degradation signal .
- Beta Cell-Specific Factors : Compare degradation rates in INS-1 cells vs. non-β cells to identify tissue-specific chaperones (e.g., GRP94) .
Translational Research: Biomarker Validation
Q. Q5. How can fasting proinsulin levels be optimized as a predictive biomarker for type 2 diabetes (T2D) and insulin resistance?
- Longitudinal Cohorts : Use OGTT-adjusted fasting proinsulin (≥10 pmol/l) to stratify high-risk subgroups (RR=16.4 for T2D; specificity=100% for insulin resistance) .
- Multivariate Adjustments : Include covariates like BMI, HOMA-IR, and baseline glucose to isolate proinsulin’s independent predictive value .
- Mechanistic Links : Correlate elevated proinsulin with β-cell ER stress markers (e.g., CHOP, BiP) in pancreatic biopsies .
Contradictory Data Resolution
Q. Q6. How can researchers reconcile proinsulin’s apoptotic effects in HUVECs with its structural similarity to insulin/IGF-1?
- Concentration Gradients : Apoptosis occurs only at supraphysiological doses (≥100 nmol/l), while mitogenic effects dominate at 1–10 nmol/l .
- Receptor Crosstalk : Use competitive inhibition assays (e.g., excess insulin) to determine if proinsulin binds insulin/IGF-1 receptors or novel targets .
- Downstream Signaling : Compare phosphorylation of Akt (pro-survival) vs. caspase-3 (apoptotic) pathways across concentration ranges .
Methodological Pitfalls in Cohort Studies
Q. Q7. What statistical and sampling strategies mitigate confounding in proinsulin-disease association studies?
- Stratified Sampling : Oversample high-risk subgroups (e.g., family history + elevated proinsulin) to improve power .
- Batch Correction : Harmonize proinsulin assays across study sites using reference materials (e.g., WHO IRP 84/611) .
- Time-Series Analysis : Measure proinsulin at multiple intervals (e.g., fasting, 120-min post-glucose) to capture dynamic secretion patterns .
Advanced Models for ER Stress
Q. Q8. What in vitro systems best model proinsulin misfolding-induced β-cell dysfunction?
- Inducible Expression Systems : Use tetracycline-regulated proinsulin mutants (e.g., Arg³² → Gly) in INS-1 cells to mimic misfolding .
- ER Redox Probes : Monitor glutathione levels via roGFP2-Orp1 to quantify oxidative stress during proinsulin accumulation .
- Live-Cell Imaging : Track proinsulin-GFP aggregates in real-time to assess ERAD efficiency .
Cross-Disciplinary Data Integration
Q. Q9. How can GWAS meta-analyses inform proinsulin’s role in metabolic pathways?
- Locus Prioritization : Map SNPs near PCSK1 (prohormone convertase) or INS (insulin gene) to identify regulatory variants affecting proinsulin processing .
- Mendelian Randomization : Use genetic instruments (e.g., rs7903146 in TCF7L2) to infer causal links between proinsulin and T2D .
- Pathway Enrichment : Integrate fasting proinsulin GWAS data with proteomics (e.g., β-cell secretory granule proteins) .
Ethical and Technical Challenges in Clinical Sampling
Q. Q10. What protocols ensure reproducibility in proinsulin measurement from human biospecimens?
- Pre-Analytical Factors : Standardize blood draw timing (fasting ≥8h), centrifugation (1,500×g, 4°C), and storage (−80°C; avoid freeze-thaw) .
- Blinded Replication : Split samples for parallel analysis at independent labs to quantify inter-assay variability .
- Ethical Compliance : Anonymize data (e.g., HIPAA-compliant codes) when sharing proinsulin datasets across consortia .
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